Dipyridamole represents a prototypical nucleoside transport inhibitor with complex effects on adenosine signaling and platelet function, making it a valuable pharmacological tool and therapeutic agent. This whitepaper provides a comprehensive technical analysis of this compound's mechanism of action as an adenosine reuptake inhibitor, with particular focus on its interactions with equilibrative nucleoside transporters (ENTs). The drug's primary therapeutic effects stem from its ability to potently inhibit ENT1 and ENT2, thereby increasing extracellular adenosine concentrations and amplifying adenosine receptor signaling. This mechanism underlies its established antiplatelet activity and vasodilatory effects, which have been clinically exploited for stroke prevention and myocardial stress testing. Recent research has further revealed potential applications in pulmonary fibrosis and COVID-19-related complications, expanding the therapeutic relevance of this well-established drug.
The molecular interactions between this compound and nucleoside transporters involve complex binding characteristics with differential affinity across ENT subtypes. Quantitative analysis reveals this compound exhibits nanomolar-range affinity for ENT1, with substantially lower potency against ENT4. This review synthesizes current understanding of this compound's pharmacodynamics, presents key experimental methodologies for studying its effects, and explores emerging research directions including the development of novel analogues with improved metabolic stability and transporter selectivity for enhanced therapeutic applications.
This compound primarily inhibits adenosine reuptake through potent blockade of equilibrative nucleoside transporter 1 (ENT1), with additional effects on ENT2 and ENT4:
The binding characteristics of this compound to cellular targets have been extensively studied. Research demonstrates that platelets contain two distinct populations of this compound binding sites: high-affinity sites with a dissociation constant (Kd) of 0.04 μM, and lower-affinity sites with a Kd of 4 μM [2] [3]. Approximately 20,000 this compound molecules bind to the high-affinity sites per platelet, which are directly associated with inhibition of adenosine uptake [3].
This compound's inhibition of nucleoside transporters results in multifaceted effects on adenosine signaling pathways:
Table 1: Quantitative Binding Parameters of this compound
| Binding Target | Dissociation Constant (Kd) or Inhibition Constant (Ki) | Experimental System | Reference |
|---|---|---|---|
| ENT1 | Ki = 48 nM | In vitro transport assays | [1] |
| ENT2 | Ki = 6.2 μM | In vitro transport assays | [1] |
| ENT4 | IC₅₀ = 2.8 μM | Recombinant hENT4 in PK15 cells | [1] |
| Platelet High-Affinity Sites | Kd = 0.04 μM | Human platelet binding studies | [2] [3] |
| Platelet Low-Affinity Sites | Kd = 4 μM | Human platelet binding studies | [2] [3] |
| α1-Acid Glycoprotein | Kd = 1.6 μM | Plasma protein binding | [2] [3] |
The inhibitory potency of this compound against nucleoside transporters has been quantified across multiple experimental systems:
This compound's pharmacological activity is significantly influenced by its extensive plasma protein binding and specific interactions with acute phase proteins:
Table 2: Functional Inhibition Parameters of this compound
| Functional Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| ENT1 Inhibition (IC₅₀) | 48 nM | Nucleoside transport assay | [1] |
| ENT2 Inhibition (IC₅₀) | 6.2 μM | Nucleoside transport assay | [1] |
| ENT4 Inhibition (IC₅₀) | 2.8 μM | pH 5.5, recombinant hENT4 | [1] |
| Antiplatelet Potency | Enhanced in whole blood | Erythrocyte-dependent | [4] |
| Protein Binding Reduction of Activity | Up to 1000-fold | In presence of α1-acid glycoprotein | [3] |
Objective: To quantify this compound inhibition of nucleoside transporter activity in recombinant cell systems.
Cell Preparation:
Transport Assay Protocol:
Key Considerations:
Objective: To evaluate the antiplatelet effects of this compound in physiologically relevant whole blood systems.
Methodology:
Mechanistic Probes:
Data Interpretation: this compound typically inhibits platelet aggregation in whole blood at lower concentrations than in plasma due to erythrocyte contribution to adenosine accumulation [4]. The methodology allows direct assessment of this compound's net effect on platelet function in a physiologically relevant system.
Experimental workflow for nucleoside transport assays.
This compound's adenosine-mediated effects underlie several established cardiovascular applications:
Recent research has revealed potential new applications for this compound:
Research efforts have focused on developing this compound analogues with improved properties:
Advanced computational approaches have illuminated this compound's interactions with molecular targets:
Table 3: Advanced this compound Analogues and Their Properties
| Compound | ENT4 IC₅₀ | Selectivity Ratio (ENT1/ENT4) | Key Structural Features | Application Potential |
|---|---|---|---|---|
| This compound | 2.8 μM | 1x | Piperidine rings, diethanolamine chains | Reference compound |
| Compound 30 | 74.4 nM | 80x | Optimized 4,8-position substituents | Potent ENT4 inhibitor |
| (S)-4h | Not reported | Not reported | Fluorine-containing heterocycles | Improved metabolic stability |
| 4g | Not reported | Not reported | Thiomorpholine rings | Potent PDE5 inhibition (64 nM IC₅₀) |
This compound represents a multifaceted pharmacological agent whose primary mechanism involves potent inhibition of equilibrative nucleoside transporters, particularly ENT1, leading to increased extracellular adenosine concentrations and activation of adenosine receptor signaling pathways. The complex interactions between this compound, nucleoside transporters, and adenosine signaling underlie its established antiplatelet, vasodilatory, and cardioprotective effects, while also revealing potential new applications in pulmonary fibrosis and inflammatory conditions.
The following table summarizes the core pharmacokinetic properties of this compound [1] [2] [3]:
| Parameter | Value / Description |
|---|---|
| Bioavailability | 37% - 66% (Oral); 43% ± 13% (from a 50 mg dose) |
| Onset of Action | ~24 minutes |
| Time to Peak Plasma Concentration (Tmax) | 2 - 2.5 hours |
| Protein Binding | ~91% - 99% |
| Volume of Distribution (Vd) | 141 ± 51 L; 2 - 3 L/kg |
| Metabolism | Primarily in the liver via glucuronidation |
| Elimination Half-Life (t₁/₂) | 10 - 12 hours (terminal phase) |
| Total Plasma Clearance | 8.27 ± 1.82 L/hour; 2.3 - 3.5 mL/min/kg |
| Route of Excretion | Primarily biliary/feces (~95%); negligible renal excretion |
The foundational data in the table above, particularly the intravenous and oral kinetics, largely comes from a key 1982 study [2]. Here is a detailed breakdown of its experimental protocol:
This compound exerts its antiplatelet and vasodilatory effects through multiple mechanisms, which are illustrated in the diagram below.
Diagram of this compound's Dual Mechanisms: The drug acts by inhibiting phosphodiesterase and cellular adenosine uptake, leading to antiplatelet and vasodilatory effects [1] [3] [4].
The pharmacokinetic profile of this compound has direct clinical relevance:
Dipyridamole interferes with platelet activation at multiple points in key signaling pathways, as shown in the diagram below.
This compound elevates cAMP and cGMP by inhibiting their breakdown and adenosine uptake.
To investigate this compound's effects, researchers use specific biochemical assays. The workflow for these key experiments is outlined below.
Workflow for key experiments: platelet aggregation assays and biochemical detection of cAMP/cGMP.
This functional test measures the drug's direct anti-aggregatory effect.
These methods quantify the levels of the second messengers.
This assay measures the downstream activation of the cAMP effector.
The quantitative data from pharmacological studies and clinical trials is essential for contextualizing the experimental findings.
| Parameter | Value | Details / Context |
|---|---|---|
| Therapeutic Concentration | 0.5 - 1.9 µg/mL | Plasma concentration for antiplatelet effect [3]. |
| Protein Binding | 99% | Highly bound to plasma proteins [4]. |
| Elimination Half-Life | 40 minutes (alpha), ~10 hours (beta) | Biphasic decline in plasma concentration [3]. |
| Clinical Efficacy (w/ Warfarin) | 62% - 91% reduction | Incidence of post-operative thromboembolic events after cardiac valve replacement [3]. |
| Clinical Efficacy (w/ Aspirin) | --- | Used for secondary stroke prevention (e.g., in Aggrenox) [4]. |
This compound's unique value lies in its pleiotropic mechanism—simultaneously elevating two key cyclic nucleotides via phosphodiesterase inhibition and enhanced adenosine signaling [5]. This integrated technical guide provides the foundational protocols and mechanistic insights to support further research and development in the field of antiplatelet therapeutics.
| Research Area | Key Findings / Hypothesized Role | Relevant Models / Context | Citations |
|---|---|---|---|
| Cancer Therapy | Potentiates statin-induced cancer cell death by blocking the SREBP2-mediated restorative feedback loop of the mevalonate pathway. | Triple-negative breast cancer (TNBC) models; Identified via computational pharmacogenomics. | [1] |
| Ferroptosis Inhibition | Protects against tissue injury by inhibiting a novel cell death pathway; downregulates E3 ligase RNF126 to stabilize SLC7A11. | Models of heart, liver, and kidney injury (e.g., doxorubicin-induced, ischemia-reperfusion). | [2] |
| Rare Diseases (NPC) | Reduces cholesterol accumulation and rescues mitochondrial deficits by inhibiting ENT1, increasing extracellular adenosine, and activating A2AR. | Fibroblasts from Niemann-Pick type C1 patients; mouse models. | [3] |
| Antiviral Activity | Shows broad-spectrum antiviral effects; inhibits replication of influenza, SARS-CoV-2, and herpesviruses; acts as an interferon inducer. | In vitro studies; animal models of viral encephalitis and respiratory infection. | [4] |
| Drug Formulation | Development of dry nanosuspensions and palatable formulations (e.g., with honey/chocolate) to overcome low solubility and improve pediatric compliance. | In vitro dissolution/permeability studies; molecular dynamics (MD) simulations; PBPK modeling. | [5] [6] |
For researchers designing studies, the following insights into mechanisms and experimental approaches are crucial.
Dipyridamole's primary known mechanisms, which also underpin its research applications, are illustrated below. A key research focus is on how its inhibition of adenosine reuptake and phosphodiesterases (PDEs) leads to diverse downstream effects.
This compound's core mechanisms and research-relevant downstream effects.
Research into this compound's new uses often follows a structured repurposing pipeline, as demonstrated in the statin-synergy study for breast cancer [1]. The workflow below outlines this computational and experimental validation process.
Computational pharmacogenomic pipeline for identifying this compound-like statin potentiators [1].
For researchers aiming to replicate or build upon these findings, the methodologies from key studies are detailed below.
In Vitro Ferroptosis Inhibition Assay [2]: This protocol is central to validating this compound's cytoprotective role in disease models involving tissue injury.
Ex Vivo Cholesterol Accumulation Assay (NPC Model) [3]: This method assesses efficacy in reducing a key pathological hallmark of Niemann-Pick disease.
Based on the current evidence, promising future research directions for this compound include:
Dipyridamole is a pharmacological agent with unique dual antiplatelet and vasodilatory properties that has established important therapeutic roles in cardiovascular and cerebrovascular medicine. Originally developed decades ago as a coronary vasodilator, its clinical applications have evolved to include secondary stroke prevention and adjunctive therapy in valvular heart disease. The drug's complex mechanism of action involves multiple molecular pathways affecting platelet function, vascular tone, and endothelial protection, making it a valuable subject of study for researchers and drug development professionals. This technical review comprehensively examines this compound's mechanisms of action, quantitative effects, experimental assessment methodologies, and clinical applications, with particular emphasis on its unique combination of antiplatelet and vasodilator properties that differentiate it from other cardiovascular agents.
Beyond its classical actions, emerging research has revealed that this compound possesses several pleiotropic effects including antioxidant, anti-inflammatory, and endothelial-protective properties that may contribute to its therapeutic benefits. These additional mechanisms have expanded interest in this compound's potential applications beyond its current indications, particularly in conditions characterized by oxidative stress and endothelial dysfunction such as diabetes mellitus. This review synthesizes current scientific understanding of this compound's multifaceted pharmacology and provides technical details relevant to ongoing research and drug development efforts.
This compound exerts its antiplatelet effects through two primary complementary mechanisms that ultimately lead to impaired platelet activation and aggregation:
Phosphodiesterase Inhibition: this compound potently inhibits phosphodiesterase enzymes, particularly PDE3 and PDE5, which are responsible for degrading the intracellular secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition results in elevated intracellular levels of cAMP and cGMP in platelets, creating an environment that reversibly inhibits platelet aggregation and prevents thrombus formation. The accumulation of these cyclic nucleotides interferes with multiple steps in platelet activation pathways, ultimately suppressing platelet responsiveness to agonists such as collagen, ADP, and thrombin [1] [2].
Adenosine Transporter Inhibition: this compound blocks the cellular reuptake of adenosine into platelets, endothelial cells, and erythrocytes by inhibiting the equilibrative nucleoside transporter. This action significantly increases extracellular adenosine concentrations, which activates platelet A₂A adenosine receptors. Adenosine receptor stimulation further enhances intracellular cAMP levels through adenylate cyclase activation, creating a synergistic antiplatelet effect when combined with phosphodiesterase inhibition. The elevated adenosine levels also contribute to this compound's vasodilatory properties [3] [2].
Table 1: Primary Antiplatelet Mechanisms of this compound
| Mechanism | Molecular Target | Biochemical Effect | Functional Outcome |
|---|---|---|---|
| Phosphodiesterase inhibition | PDE3, PDE5 enzymes | Increased intracellular cAMP & cGMP | Reversible inhibition of platelet aggregation |
| Adenosine reuptake inhibition | Equilibrative nucleoside transporter | Increased extracellular adenosine | Enhanced A₂A receptor signaling & vasodilation |
| Enhanced NO signaling | cGMP pathway | Potentiation of NO-mediated effects | Amplified anti-aggregatory effects |
The vasodilatory effects of this compound involve several interconnected pathways that primarily affect the coronary and peripheral vasculature:
Adenosine-Mediated Vasodilation: Through its inhibition of adenosine reuptake, this compound potentiates endogenous adenosine activity, which binds to A₂A receptors on vascular smooth muscle cells. This receptor activation stimulates adenylate cyclase, increasing intracellular cAMP levels and promoting smooth muscle relaxation and vasodilation, particularly in coronary arteries. This mechanism is primarily responsible for the drug's use in pharmacological stress testing [1] [2].
Nitric Oxide Pathway Enhancement: this compound has been demonstrated to enhance nitric oxide bioavailability through multiple mechanisms. Experimental studies in diabetic mice have shown that this compound therapy significantly increases total nitric oxide metabolite levels (NOx) in ischemic tissues. This effect occurs without changes in endothelial nitric oxide synthase (eNOS) expression or phosphorylation, suggesting alternative mechanisms for increased NO bioavailability. Research indicates that this compound significantly decreases ischemic tissue superoxide levels, reducing oxidative stress and preserving NO signaling [4].
Antioxidant Effects: this compound functions as a potent chain-breaking antioxidant that directly scavenges peroxyl radicals and other reactive oxygen species. The drug's molecular structure allows it to efficiently quench free radicals that would otherwise degrade nitric oxide and impair endothelial function. This antioxidant activity contributes significantly to this compound's ability to improve endothelial function and promote vasodilation under conditions of oxidative stress, such as diabetes mellitus [2] [4].
The following diagram illustrates this compound's integrated mechanisms affecting platelets and vascular tone:
This compound's integrated mechanisms on platelet function and vascular tone. The drug simultaneously targets phosphodiesterase (PDE) inhibition and adenosine reuptake, leading to both antiplatelet effects and vasodilation through complementary pathways.
This compound's antiplatelet efficacy has been quantified through numerous clinical studies and trials, both as monotherapy and in combination with other antiplatelet agents:
Stroke Prevention: The European Stroke Prevention Study 2 (ESPS-2) demonstrated that the combination of aspirin (25 mg) and extended-release this compound (200 mg) twice daily reduced stroke risk by 37% compared to placebo, outperforming either agent alone (aspirin alone: 18.1% risk reduction; this compound alone: 16.3% risk reduction). This combination therapy showed an odds ratio of 0.59 for stroke prevention compared to placebo [1].
Comparison with Clopidogrel: The PROFESS trial, which enrolled 20,332 patients, directly compared aspirin plus extended-release this compound (25 mg/200 mg twice daily) with clopidogrel (75 mg once daily). The study found comparable efficacy in stroke recurrence prevention, with events occurring in 9.0% of the Asp+Dp group versus 8.8% in the clopidogrel group. The combined risk of recurrent stroke or major hemorrhagic events was also similar between groups (11.7% vs. 11.4%, respectively) [5].
Platelet Inhibition Kinetics: Mechanistic studies have revealed important differences in the timing of antiplatelet effects. Clopidogrel monotherapy demonstrates earlier and more potent initial antiplatelet activity, while aspirin plus this compound produces a delayed but broader downregulation of multiple platelet activation pathways. This suggests that while clopidogrel may act more rapidly, the combination therapy provides more comprehensive platelet inhibition through multiple mechanisms [5].
Table 2: Quantitative Antiplatelet Effects in Clinical Studies
| Study/Context | Regimen | Comparison | Efficacy Outcome | Safety Profile |
|---|---|---|---|---|
| ESPS-2 Trial | ASA 25 mg + ER-dipyridamole 200 mg BID | Placebo | 37% risk reduction in stroke | Headache common but bleeding risk comparable |
| PROFESS Trial | ASA 25 mg + ER-dipyridamole 200 mg BID | Clopidogrel 75 mg daily | Recurrent stroke: 9.0% vs 8.8% | Major bleeding: 11.7% vs 11.4% |
| Network Meta-Analysis (2025) | ASA + this compound | Other DAPTs | No mortality difference | Bleeding risk comparable to aspirin alone |
| Minor Stroke/TIA | ASA + this compound | ASA + Clopidogrel | Comparable vascular prevention | Lower bleeding risk vs. ticagrelor combinations |
This compound's vasodilatory effects demonstrate significant dose-dependent and tissue-specific variations:
Coronary Vasodilation: As a coronary vasodilator, this compound induces the "coronary steal" phenomenon where dilation of resistance vessels in non-ischemic areas diverts blood flow away from ischemic myocardium. This effect is dose-dependent, with high-dose this compound causing marked coronary steal while low-dose treatment produces minimal hemodynamic effects. This pharmacological property forms the basis for its use in cardiac stress testing [3].
Peripheral Ischemia Reversal: Experimental studies in diabetic murine models (B6.BKS-Leprdb/db mice) have demonstrated that this compound therapy at 200 mg/kg rapidly reverses peripheral ischemia, restoring hind limb blood flow to near pre-ligation levels within three days of initiation. This dramatic improvement in perfusion was associated with significantly increased vascular density and endothelial cell proliferation specifically in ischemic limbs, indicating therapeutic angiogenesis [4].
Endothelial Function Improvement: Research has shown that this compound significantly improves endothelial function in conditions of oxidative stress. In diabetic mouse models, this compound treatment increased total nitric oxide metabolite levels (NOx) in ischemic tissues by approximately 2.5-fold while reducing superoxide production by more than 60%. This restoration of NO bioavailability represents a crucial mechanism for its vasodilatory and vasculoprotective effects [4].
Table 3: Quantitative Vasodilatory and Vascular Effects
| Parameter | Experimental Model | Dose/Regimen | Quantified Effect | Proposed Mechanism |
|---|---|---|---|---|
| Hind limb blood flow | Db/Db diabetic mice | 200 mg/kg twice daily | Restoration to ~95% of pre-ligation flow within 3 days | Enhanced angiogenesis & reduced oxidative stress |
| Tissue NO metabolites | Db/Db diabetic mice | 200 mg/kg twice daily | ~2.5x increase in NOx levels | Reduced superoxide-mediated NO degradation |
| Tissue superoxide | Db/Db diabetic mice | 200 mg/kg twice daily | >60% reduction | Direct antioxidant scavenging |
| Vascular density | Db/Db diabetic mice | 200 mg/kg twice daily | Significant increase in CD31+ areas | Enhanced endothelial proliferation |
Standardized methodologies have been developed to quantitatively evaluate this compound's antiplatelet efficacy in both research and clinical settings:
Platelet Aggregation Studies: Light transmission aggregometry remains the gold standard for assessing platelet function in response to this compound. Whole blood or platelet-rich plasma is incubated with varying concentrations of this compound (typically 1-10 μM) followed by stimulation with agonists such as ADP (5-20 μM), collagen (1-5 μg/mL), or epinephrine. Percentage inhibition of aggregation is calculated by comparing maximum aggregation in treated versus control samples. Studies have demonstrated that this compound produces a concentration-dependent inhibition of platelet aggregation with IC₅₀ values typically in the low micromolar range [5] [2].
Receptor Expression Analysis: Flow cytometric evaluation of activation-dependent platelet receptors provides a comprehensive assessment of this compound's effects on multiple platelet activation pathways. Surface expression of markers such as P-selectin (CD62P), activated GPIIb/IIIa (PAC-1 binding), and CD40 ligand are quantified following stimulation with various agonists. Research has shown that aspirin plus this compound produces a delayed but significant reduction in multiple activation-dependent platelet receptors compared to more specific P2Y₁₂ inhibition with clopidogrel [5].
Animal Models of Thrombosis: Commonly employed in vivo models include ferric chloride-induced carotid artery injury, laser-induced cremaster artery thrombosis, and arteriovenous shunt models. This compound is typically administered orally (50-100 mg/kg in rodents) 1-2 hours before injury induction. Thrombus formation is monitored in real-time using intravital microscopy, with parameters including time to occlusion, thrombus size, and stability quantified. These models have demonstrated this compound's efficacy in prolonging occlusion time and reducing thrombus stability [4].
Methodologies for assessing this compound's vascular effects range from molecular approaches to whole-organism hemodynamic measurements:
Vascular Reactivity Studies: Isolated vessel myography using wire or pressure myograph systems allows direct assessment of this compound's vasodilatory properties. Arterial segments (typically coronary, mesenteric, or cerebral arteries) are mounted in organ chambers, pre-constricted with agents such as phenylephrine or U46619, and exposed to cumulative concentrations of this compound (10⁻⁹ to 10⁻⁵ M). Vasodilation is expressed as percentage reversal of pre-constriction. These studies have demonstrated that this compound produces endothelium-dependent and independent vasodilation varying by vascular bed [4] [2].
Blood Flow Measurement: Laser Doppler perfusion imaging provides quantitative assessment of this compound's effects on tissue perfusion in experimental models of ischemia. The murine hind limb ischemia model involves ligation and excision of the femoral artery, followed by daily this compound treatment (200 mg/kg). Perfusion measurements are taken pre-ligation and at regular intervals post-ligation (days 3, 5, 7), with results expressed as percentage of flow in the non-ischemic limb. Studies using this methodology have demonstrated this compound's remarkable ability to restore perfusion in diabetic mice, increasing ischemic/non-ischemic limb perfusion ratio from approximately 15% to over 90% within one week [4].
Oxidative Stress Parameters: Assessment of this compound's antioxidant effects involves multiple complementary approaches. Hydroethidine HPLC is used to quantify superoxide production in tissue homogenates, with this compound treatment showing >60% reduction in superoxide levels in ischemic muscle. Protein carbonyl ELISA assesses protein oxidation, with this compound demonstrating significant reduction in oxidative protein damage. Chemiluminescent NO analysis using a nitric oxide analyzer allows quantification of total NO metabolite levels (NOx), with studies showing this compound-mediated increases in NOx despite unchanged eNOS expression [4].
The following diagram illustrates the experimental workflow for evaluating this compound's effects in peripheral ischemia models:
Experimental workflow for assessing this compound's effects in peripheral ischemia models, incorporating hemodynamic, histological, and molecular analyses to comprehensively evaluate mechanisms.
This compound's unique pharmacological profile has led to several established clinical applications:
Secondary Stroke Prevention: this compound in combination with aspirin is firmly established for secondary prevention of ischemic stroke based on extensive clinical trial evidence. The 2021 American Heart Association/American Stroke Association guidelines recommend the combination of aspirin (25 mg) and extended-release this compound (200 mg) twice daily as one of the first-line antiplatelet options for preventing recurrent non-cardioembolic ischemic stroke or TIA, alongside aspirin alone and clopidogrel monotherapy. This recommendation is supported by multiple randomized trials demonstrating approximately 20-25% relative risk reduction compared to aspirin alone [1] [3].
Cardiac Valve Thromboprophylaxis: this compound is FDA-approved as an adjunct to warfarin for preventing thromboembolic complications in patients with mechanical heart valves. A meta-analysis of randomized trials demonstrated that adding this compound to anticoagulation reduces thromboembolic events by 56% and fatal events by 64% compared to anticoagulation alone. Additionally, substituting aspirin with this compound in combination with warfarin reduces the risk of bleeding complications by approximately 10% [1].
Pharmacological Stress Testing: this compound serves as a coronary vasodilator in myocardial perfusion imaging for patients unable to undergo exercise stress testing. The 2018 American Society of Echocardiography guidelines recommend this compound-induced vasodilator stress at standard (0.56 mg/kg) or high (0.84 mg/kg) doses to assess both myocardial perfusion and regional wall motion, significantly improving sensitivity for detecting coronary artery disease. The drug induces coronary steal by dilating normal coronary vessels, revealing areas of ischemia and hypoperfusion [1].
Recent research has revealed several promising new applications for this compound beyond its traditional uses:
Diabetic Vascular Complications: Preclinical studies demonstrate that this compound may effectively address diabetic vascular dysfunction, a condition characterized by excessive oxidative stress and impaired NO signaling. In diabetic models, low-dose this compound treatment partially prevents diabetes-induced vascular endothelial and renal abnormalities by enhancing endothelial nitric oxide signals and inducing renovascular reduction of oxidative stress. These findings suggest potential applications for this compound in managing diabetic microvascular complications [3] [4].
Dual Antiplatelet Therapy Combinations: Recent Bayesian network meta-analyses have explored this compound-aspirin combination therapy in specific patient populations. For patients with minor stroke or TIAs, particularly those with CYP2C19 loss-of-function alleles or low bleeding risk, this compound-aspirin demonstrates comparable efficacy to other dual antiplatelet regimens with a potentially favorable bleeding profile. The bleeding risk with this compound-aspirin is not significantly different from aspirin alone and is significantly lower than with ticagrelor-aspirin combinations [6] [7].
Novel Formulation Development: Ongoing pharmaceutical research addresses this compound's poor aqueous solubility and limited bioavailability through advanced formulation strategies. Recent studies have developed this compound dry nanosuspensions using molecular dynamics simulations to predict optimal crystal inhibitors. These nanoformulations significantly enhance dissolution rates and bioavailability, with physiologically based pharmacokinetic (PBPK) modeling confirming improved performance in both adult and pediatric populations [8] [9].
This compound represents a pharmacologically unique agent with complementary antiplatelet and vasodilator properties mediated through distinct but interconnected molecular pathways. Its dual inhibition of phosphodiesterase and adenosine reuptake produces a synergistic effect on platelet function while simultaneously promoting vasodilation through enhanced nitric oxide signaling and antioxidant activity. The growing understanding of this compound's pleiotropic effects, particularly its ability to reduce oxidative stress and improve endothelial function, has expanded potential therapeutic applications beyond current clinical uses.
For drug development professionals, quantitative parameters are essential for modeling and simulation. The following table consolidates key pharmacokinetic data for dipyridamole.
| Parameter | Value / Range | Notes / Conditions |
|---|---|---|
| Bioavailability [1] | 37% - 66% | pH-dependent absorption [1]. |
| Protein Binding [2] [1] | ~99% | Highly bound; low free fraction. |
| Volume of Distribution [2] | 1 to 2.5 L/kg | Suggests extensive tissue distribution. |
| Elimination Half-Life [2] [1] | α phase: ~40 min β phase: ~10 hours | Biphasic elimination. | | Clearance [2] | 2.3 - 3.5 mL/min/kg | - | | Route of Elimination [2] [1] | Primarily biliary (as glucuronic acid conjugate) | Hepatic metabolism; negligible renal excretion [1]. |
To support your own research, here are detailed methodologies from recent studies investigating this compound's effects.
This protocol is based on a study examining this compound for the prevention of hemodialysis graft stenosis [3].
This protocol demonstrates this compound's repurposing potential in a rare disease model via its adenosine-mediated mechanism [4].
The following diagrams illustrate the primary signaling pathways and an integrated experimental workflow based on the protocols described.
cAMP and adenosine pathways mediate this compound's effects.
A workflow for in vitro this compound pharmacodynamics studies.
Recent studies highlight this compound's effects beyond its classic uses, suggesting potential for drug repurposing.
The dipyridamole pharmacologic stress test is a cornerstone diagnostic procedure for evaluating coronary artery disease (CAD) in patients unable to undergo adequate exercise stress testing due to physical limitations, cognitive conditions, or specific cardiac conduction abnormalities [1]. It serves as a critical alternative to exercise-based myocardial perfusion imaging (MPI), leveraging the potent coronary vasodilatory properties of this compound to assess myocardial blood flow reserve and identify hemodynamically significant coronary stenoses [1] [2].
This compound induces its effects through an indirect coronary vasodilation mechanism. It is a phosphodiesterase inhibitor that blocks the cellular reuptake and deamination of endogenous adenosine, leading to a 3- to 4-fold increase in extracellular adenosine concentrations [1]. The subsequent activation of adenosine A2A receptors on coronary vascular smooth muscle cells stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade results in potent vascular smooth muscle relaxation and coronary vasodilation, typically increasing coronary blood flow by 3.8- to 4-fold [1] [3]. The resulting heterogeneity in coronary flow between normal and stenotic vessels creates a detectable perfusion defect on nuclear imaging, mimicking the physiologic effects of exercise [1].
Figure 1. Pharmacological Mechanism of this compound-Induced Coronary Vasodilation
A rigorous pre-test assessment is mandatory to ensure patient safety and diagnostic accuracy.
Patient Exclusion Criteria (Absolute Contraindications):
Relative Contraindications:
Patient Preparation Protocol:
Essential Equipment:
Required Personnel:
The standardized protocol follows American Society of Nuclear Cardiology (ASNC) guidelines [1]:
Baseline Monitoring: Establish continuous 12-lead ECG and automatic blood pressure monitoring, recording measurements every minute throughout the procedure and for 3-5 minutes post-procedure or until patient stabilization [1].
This compound Administration: Administer this compound intravenously at 0.56 mg/kg over 4 minutes using an infusion pump or careful manual injection. The maximum dose for patients over 125 kg (250 lbs) is 70 mg [1].
Radiopharmaceutical Injection: Inject the radioactive tracer (Tc-99m sestamibi or TI-201) 3-5 minutes after completing the this compound infusion [1].
Imaging Protocol: Begin single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging 15-45 minutes after inducing pharmacologic stress [1].
Post-Imaging Rest Study: Perform rest imaging following institutional protocol, typically 1-2 days after the stress study for Tc-99m agents or 3-4 hours later for TI-201 [5].
Figure 2. This compound Stress Test Clinical Workflow
This compound-Walk Protocol: For ambulatory patients, combining low-level exercise with this compound infusion reduces adverse effects and improves image quality. The treadmill exercise begins 1 minute prior to radiopharmaceutical injection (after this compound completion) and continues for at least 2 minutes post-injection [5] [1]. This approach decreases peripheral vasodilation side effects through exercise-induced splanchnic vasoconstriction [5].
This compound-Dobutamine Combination: In cases of suboptimal heart rate response, dobutamine can be co-administered starting at 5 mcg/kg/min, increasing incrementally to 10, 20, 30, and 40 mcg/kg/min every 3 minutes until target heart rate is achieved [5].
Vigilant monitoring throughout the procedure is essential for patient safety. The following conditions necessitate immediate test termination and may require aminophylline reversal [5] [1]:
Aminophylline Reversal Protocol: Administer 50-250 mg intravenous aminophylline over 30-60 seconds for significant adverse effects. This competitive adenosine receptor antagonist typically reverses symptoms within 1-2 minutes [5] [1].
Table 1: Expected Hemodynamic Changes During this compound Stress Testing
| Parameter | Baseline Value | Peak Response | Clinical Significance |
|---|---|---|---|
| Heart Rate | Patient-specific | Mild increase (10-15 bpm) | Normal chronotropic response |
| Systolic BP | Patient-specific | Mild decrease (5-10 mm Hg) | Peripheral vasodilation effect |
| Diastolic BP | Patient-specific | Moderate decrease | Coronary vasodilation indicator |
| Rate-Pressure Product | Baseline value | Mild increase | Myocardial oxygen demand index |
Perfusion Defect Analysis:
Prognostic Value: The presence of this compound-induced perfusion abnormalities identifies high-risk patients for future cardiac events, with particular utility in risk stratification post-myocardial infarction and pre-vascular surgery [1] [3].
Table 2: this compound Pharmacokinetic and Dosing Parameters
| Parameter | Specification | Notes |
|---|---|---|
| Standard IV Dose | 0.56 mg/kg | Maximum 70 mg for patients >125 kg [1] |
| Infusion Duration | 4 minutes | Fixed rate regardless of dose [1] |
| Time to Peak Vasodilation | ~6.5 minutes | After start of infusion [1] |
| Plasma Half-Life (α) | ~40 minutes | Initial decline phase [6] |
| Plasma Half-Life (β) | ~10 hours | Terminal elimination phase [6] |
| Hyperemic Duration | >50 minutes | Prolonged effect compared to adenosine [1] |
| Protein Binding | >90% | Highly protein-bound [6] |
| Metabolism | Hepatic conjugation | Excreted in bile as glucuronide conjugate [1] [6] |
| Peak Coronary Flow Increase | 3.8-4.0x baseline | Creates flow heterogeneity for detection of stenosis [1] [3] |
Suboptimal Stress Response: If inadequate hemodynamic response occurs, consider patient non-compliance with methylxanthine restrictions or concomitant medication interference. Verify adequate this compound dosing and administration technique [1].
Adverse Effect Management:
Image Quality Optimization: Ensure proper timing between radiopharmaceutical injection and imaging. Employ motion correction algorithms for SPECT imaging. For obese patients, consider PET imaging with attenuation correction for superior quality [1].
The this compound pharmacologic stress test remains an essential diagnostic tool in the evaluation of coronary artery disease, particularly for patients unable to perform adequate exercise. Its well-established safety profile, standardized protocol, and prognostic value make it particularly useful for risk stratification in pre-operative settings and post-myocardial infarction assessment. Understanding the detailed pharmacological mechanism, adherence to established protocols, and vigilant patient monitoring are fundamental to obtaining diagnostically accurate results while ensuring patient safety. The continued evolution of hybrid imaging techniques and quantitative perfusion analysis promises to further enhance the clinical utility of this important diagnostic modality.
Myocardial perfusion imaging (MPI) plays a pivotal role in the diagnostic and therapeutic decision-making process for cardiac diseases, particularly coronary artery disease (CAD). Dipyridamole stress MPI represents an essential pharmacological alternative to exercise stress testing, enabling comprehensive assessment of coronary blood flow in patients unable to perform adequate physical exercise. This vasodilator stress agent has demonstrated significant utility in both diagnostic and prognostic evaluation across diverse patient populations, with established protocols for safe administration and imaging. The following application notes and protocols provide detailed guidance for researchers and clinicians implementing this compound MPI, incorporating current evidence-based practices and technical specifications to optimize test performance and interpretation accuracy.
This compound induces coronary vasodilation through an indirect mechanism that increases endogenous adenosine levels, a potent vasodilator of the coronary microcirculation. The compound functions as a phosphodiesterase inhibitor that blocks the degradation of cyclic adenosine monophosphate (cAMP) while simultaneously inhibiting the cellular reuptake of adenosine through specific membrane transporters. This dual mechanism results in a 3- to 4-fold increase in extracellular adenosine concentration, which subsequently activates A2A receptors on vascular smooth muscle cells in the coronary arteries. The activation of these receptors stimulates adenylate cyclase, increasing intracellular cAMP production, which ultimately induces relaxation of vascular smooth muscle and significant coronary vasodilation. The resulting hyperemic response increases myocardial blood flow by approximately 3.8- to 7-fold, creating flow heterogeneity between vascular territories supplied by normal versus stenosed coronary arteries that can be detected during perfusion imaging.
Table: Pharmacodynamic Properties of this compound
| Parameter | Specification | Clinical Significance |
|---|---|---|
| Peak vasodilation | 6.5 minutes after infusion start | Determines optimal tracer injection timing |
| Duration of effect | >50 minutes | Longer monitoring period required |
| Half-life | 30-45 minutes | Prolonged adverse effects possible |
| Coronary flow reserve | 3.8-7.0 fold increase | Creates flow disparity for ischemia detection |
| Receptor specificity | Non-selective (A1, A2A, A2B, A3) | Higher incidence of non-cardiac side effects |
Diagram 1: Pharmacological Mechanism of this compound. The diagram illustrates how this compound increases extracellular adenosine concentration by inhibiting both metabolism and cellular reuptake, leading to coronary vasodilation via A2A receptor activation.
This compound MPI serves as a cornerstone modality for evaluating patients with known or suspected CAD who cannot undergo adequate exercise stress testing due to various physical limitations, comorbidities, or baseline electrocardiographic abnormalities. The technique provides comparable diagnostic accuracy to exercise myocardial perfusion imaging for detecting hemodynamically significant coronary artery disease, with demonstrated sensitivity and specificity exceeding 85% in multiple clinical studies [1] [2]. Beyond mere detection of obstructive coronary disease, this compound MPI offers robust risk stratification capacity, identifying patients at elevated risk for future cardiac events, including myocardial infarction and cardiac death. The identification and quantification of perfusion defects, particularly reversible ischemia, guides therapeutic decision-making regarding revascularization procedures and medical management optimization.
Table: Clinical Indications for this compound Myocardial Perfusion Imaging
| Application Category | Specific Indications | Evidence Level |
|---|---|---|
| CAD Detection | Patients unable to exercise due to physical limitations | Class I [3] |
| Patients with uninterpretable ECG (LBBB, ventricular pacing) | Class I [3] | |
| Evaluation of chest pain with intermediate pre-test probability | Class I [4] | |
| Risk Stratification | Post-acute coronary syndrome (3 months) | Class I [3] |
| Pre-operative evaluation for non-cardiac surgery | Class IIa [3] | |
| After revascularization (PCI or CABG) | Class I [3] | |
| Special Populations | Aortic stenosis (with caution) [5] | Class IIb |
| Heart failure with reduced EF without known CAD | Class I [4] |
This compound MPI demonstrates a favorable safety profile with mostly transient and mild to moderate adverse effects. Large-scale studies encompassing thousands of patients have reported the overall incidence of any adverse effect at approximately 69.6%, with the majority classified as Grade 1 (mild) according to the Common Terminology Criteria for Adverse Events [6]. The most frequently reported symptoms include dizziness (42.8%), chest tightness (24.6%), abdominal discomfort (18.1%), and headache (15.2%) [6]. The median duration of symptom persistence is approximately 36 minutes, which aligns with the pharmacologic half-life of this compound (30-45 minutes). Serious adverse events, including myocardial infarction (0.05-0.1%) and bronchospasm (0.15%), occur rarely, with most being effectively reversed using the competitive adenosine receptor antagonist aminophylline [7].
Table: Adverse Effect Profile and Management Strategies
| Adverse Effect | Incidence | Severity | Management Protocol |
|---|---|---|---|
| Chest pain | 19.7% [7] | Mild to moderate | Aminophylline (50-250 mg IV) for symptom relief |
| Dizziness | 42.8% [6] | Mild (Grade 1) | Typically self-limited; supine positioning |
| Headache | 15.2% [6] | Mild to moderate | Aminophylline for severe cases |
| ST-segment changes | 7.5% [7] | Variable | Cardiac monitoring, consider aminophylline |
| Bronchospasm | 0.15% [7] | Potentially severe | Immediate aminophylline, bronchodilators |
| AV block | Rare | Variable | Aminophylline reversal |
| Hypotension | Uncommon | Variable | Fluid administration, supine position |
Patient selection represents a critical component of safe this compound MPI implementation. According to American Society of Nuclear Cardiology (ASNC) guidelines, absolute contraindications include patients with bronchospastic lung disease with active wheezing or significant reactive airways disease, significant hypotension (systolic blood pressure <90 mm Hg), and uncontrolled hypertension (systolic >200 mm Hg or diastolic >110 mm Hg) [3]. Additional absolute contraindications include recent caffeine consumption within 12 hours of testing, which competitively antagonizes adenosine receptors and diminishes the vasodilatory response, known hypersensitivity to this compound, and unstable coronary syndromes including unstable angina or acute myocardial infarction within 2-4 days [3]. Relative contraindications warrant careful risk-benefit analysis and include symptomatic bradycardia (heart rate <40 bpm), high-grade atrioventricular block without a functioning pacemaker, severe aortic stenosis, and underlying seizure disorders (due to contraindications for aminophylline administration) [3].
Table: Contraindications to this compound Stress Testing
| Absolute Contraindications | Rationale | Risk Mitigation |
|---|---|---|
| Active bronchospasm / Asthma | Increased risk of severe bronchospasm | Use alternative stressors (regadenoson) |
| SBP <90 mm Hg | Risk of profound hypotension | Fluid administration, consider dobutamine |
| Uncontrolled hypertension | Potential for exaggerated BP response | BP control prior to testing |
| Caffeine within 12 hours | False-negative results | Reinforce pre-test instructions |
| Unstable angina / Recent MI | Risk of infarction extension | Delay until clinical stability |
| Relative Contraindications | ||
| Sinus bradycardia (<40 bpm) | Risk of significant bradycardia | Pre-treatment pacing capability |
| High-grade AV block | Potential for complete heart block | Pacemaker availability |
| Severe aortic stenosis | Risk of profound hypotension [5] | Consider alternative testing |
| Seizure disorder | Aminophylline contraindication | Use alternative reversal strategy |
Adequate patient preparation represents a fundamental prerequisite for obtaining diagnostically accurate this compound MPI results. Patients should be instructed to fast for at least 3 hours before the procedure and strictly avoid all methylxanthine-containing products for a minimum of 12 hours prior to testing, including coffee, tea, soda, chocolate, and medications containing theophylline or caffeine [3]. Cardiovascular medications, particularly beta-blockers, calcium channel antagonists, and nitrates, should be carefully reviewed as these agents may attenuate the ischemic response and reduce test sensitivity [3]. A comprehensive clinical assessment should verify absence of contraindications, with particular attention to respiratory history, cardiac conduction abnormalities, and hemodynamic stability. Intravenous access should be established, preferably in a large antecubital vein, to ensure reliable administration of both this compound and the radiopharmaceutical agent.
The standardized this compound administration protocol recommended by ASNC guidelines involves intravenous infusion of 0.56 mg/kg delivered over 4 minutes using an infusion pump or controlled syringe administration [3]. The maximum total dose should not exceed the amount calculated for 125 kg (250 lbs) to prevent excessive dosing in obese patients. Continuous electrocardiographic monitoring and blood pressure measurements at minute intervals should be maintained throughout the infusion period and for 3-5 minutes following completion or until patient stabilization. The radiopharmaceutical tracer is administered 3-5 minutes after completing the this compound infusion, coinciding with peak coronary vasodilation. For ambulatory patients without significant orthopedic or cardiovascular limitations, a hybrid protocol combining low-level exercise with this compound infusion may be implemented to reduce adverse effect incidence and improve image quality through reduced hepatobiliary radiotracer uptake [3].
Single-photon emission computed tomography (SPECT) represents the most widely utilized imaging modality for this compound MPI, typically employing either Technetium-99m (Tc-99m) based agents (sestamibi or tetrofosmin) or Thallium-201 (Tl-201) as radiopharmaceuticals. The Tc-99m 1-day rest-stress protocol involves administration of 8-12 mCi for the resting study, followed by image acquisition 30-60 minutes post-injection, with subsequent stress imaging performed after this compound administration and a higher radiopharmaceutical dose (24-36 mCi) [4]. The Tl-201 stress-rest redistribution protocol utilizes 2.5-4.0 mCi administered at peak this compound effect, with initial imaging 15 minutes post-injection and delayed redistribution images acquired at 2.5-4 hours or 24 hours later to assess myocardial viability [4]. Image acquisition should follow ASNC guidelines for detector systems, collimator selection, and reconstruction parameters to optimize diagnostic quality.
Positron emission tomography (PET) offers several advantages over SPECT for this compound MPI, including superior spatial resolution, more reliable attenuation correction, and the capacity for absolute quantification of myocardial blood flow and flow reserve. The most commonly utilized PET perfusion tracer, Rubidium-82 chloride (60 mCi), is administered as an intravenous infusion over 25 seconds, with rest image acquisition beginning 90 seconds after infusion completion [4]. Following rest imaging, this compound is administered (0.57 mg/kg over 4 minutes), with a 3-minute waiting period before stress Rb-82 administration and subsequent image acquisition [4]. Alternative PET tracers include N-13 ammonia and Flurpiridaz F-18, which offer higher extraction fractions and improved image resolution but require an on-site cyclotron for production.
Visual interpretation of myocardial perfusion images remains the clinical standard, assessing for regional perfusion defects that reverse between stress and rest imaging (indicating ischemia) versus fixed defects (suggesting scar). Semiquantitative analysis utilizing standardized segmental scoring systems (17-segment model) with calculation of summed stress score (SSS), summed rest score (SRS), and summed difference score (SDS) provides objective ischemia quantification and enhances prognostic stratification [5]. Quantitative perfusion analysis with PET imaging enables calculation of absolute myocardial blood flow (mL/min/g) and myocardial flow reserve (MFR), typically defined as the ratio of stress to rest myocardial blood flow, with reduced MFR (<2.0) indicating impaired microvascular function or balanced multivessel coronary disease [8]. Incorporation of gated imaging techniques allows simultaneous assessment of wall motion, wall thickening, and left ventricular function, providing complementary diagnostic and prognostic information.
Table: Radiopharmaceutical Options for this compound MPI
| Radiopharmaceutical | Imaging Modality | Dosage | Timing of Image Acquisition |
|---|---|---|---|
| Technetium-99m Sestamibi | SPECT | 8-12 mCi (rest), 24-36 mCi (stress) | 30-60 minutes post-injection |
| Technetium-99m Tetrofosmin | SPECT | 8-12 mCi (rest), 24-36 mCi (stress) | 30-60 minutes post-injection |
| Thallium-201 Chloride | SPECT | 2.5-4.0 mCi | 15 min (stress), 2.5-4 hr (redistribution) |
| Rubidium-82 Chloride | PET | 60 mCi | 90 seconds post-infusion |
| N-13 Ammonia | PET | 20 mCi | 3-5 minutes post-injection |
| Flurpiridaz F-18 | PET | 5-10 mCi | 20-40 minutes post-injection |
This compound myocardial perfusion imaging represents a well-validated, safe, and diagnostically accurate modality for the evaluation of patients with known or suspected coronary artery disease who cannot undergo exercise stress testing. The pharmacological mechanism of coronary vasodilation via adenosine-mediated pathways creates flow heterogeneity between normal and diseased coronary territories, enabling detection of hemodynamically significant stenosis. Adherence to standardized protocols for patient preparation, this compound administration, radiopharmaceutical dosing, and image acquisition optimizes test performance and minimizes adverse effects. The integration of advanced quantitative approaches, particularly with PET imaging, provides unique insights into coronary pathophysiology beyond traditional visual assessment. When implemented according to established guidelines with appropriate patient selection and safety precautions, this compound MPI delivers robust diagnostic and prognostic information that significantly enhances clinical decision-making for patients with cardiac disease.
Ischemic stroke represents a major global health challenge, with patients facing a significant risk of recurrence following an initial event. Secondary prevention is therefore crucial in the long-term management of cerebrovascular disease. The combination therapy of aspirin and dipyridamole has emerged as an important evidence-based option for preventing recurrent ischemic stroke in patients with non-cardioembolic origins. This combination, available in fixed-dose formulations such as Aggrenox, leverages complementary mechanisms of platelet inhibition to achieve enhanced antithrombotic effects compared to either agent alone.
The clinical validation for this combination therapy stems from several pivotal studies, most notably the European Stroke Prevention Study 2 (ESPS-2) and the Prevention Regimen for Effectively Avoiding Second Strokes (PROFESS) trial. These large-scale randomized controlled trials have demonstrated that the aspirin-dipyridamole combination reduces the risk of recurrent stroke by approximately 23% compared to aspirin monotherapy [1] [2]. When compared head-to-head with clopidogrel, another antiplatelet agent commonly used for stroke prevention, the aspirin-dipyridamole combination shows comparable efficacy in preventing recurrent stroke, with similar rates of major hemorrhagic complications [3]. These findings have established the aspirin-dipyridamole combination as a recommended option in major international guidelines for secondary stroke prevention.
The efficacy of this compound-aspirin combination therapy is supported by robust clinical evidence from multiple randomized controlled trials and meta-analyses. The following table summarizes key efficacy and safety outcomes from major clinical studies:
Table 1: Clinical Efficacy and Safety Outcomes of this compound-Aspirin Combination Therapy
| Study/Data Source | Patient Population | Intervention Details | Recurrent Stroke Risk | Major Bleeding Events | Mortality |
|---|---|---|---|---|---|
| ESPS-2 [4] [1] | Recent TIA or ischemic stroke | Aspirin 25 mg + ER-dipyridamole 200 mg twice daily | 23% reduction vs. aspirin alone | Comparable to other antiplatelet regimens | Not significantly different |
| PROFESS Trial [3] | 20,332 patients with ischemic stroke | Aspirin 25 mg + ER-dipyridamole 200 mg twice daily vs. clopidogrel 75 mg daily | 9.0% vs. 8.8% (clopidogrel) | 11.7% vs. 11.4% (clopidogrel) | Comparable between groups |
| Network Meta-Analysis (2018) [5] | 16,771 patients from 13 RCTs | Multiple antiplatelet regimens comparison | Comparable to other regimens | Lower risk profile than some combinations | Lower mortality vs. aspirin+clopidogrel (OR=0.46) |
| Systematic Review (2025) [3] | 21,752 participants across 3 studies | Aspirin 25 mg + ER-dipyridamole 200 mg twice daily vs. clopidogrel 75 mg daily | No significant difference between regimens | Combined stroke/major hemorrhage comparable | No significant differences |
A 2018 network meta-analysis of 7 different drug therapies for cerebral infarction demonstrated that the aspirin-dipyridamole combination had the highest surface under the cumulative ranking curve (SUCRA) values for multiple endpoints: mortality (80.67%), intracranial hemorrhage (76.6%), and adverse event rate (90.2%), suggesting it may be the most favorable balance of efficacy and safety among available options [5]. Importantly, this analysis found that patients receiving aspirin plus this compound had significantly lower mortality compared to those receiving aspirin plus clopidogrel (OR = 0.46, 95% CI = 0.18-0.99) [5].
More recent evidence from a 2025 systematic review indicates that while clopidogrel may provide earlier and more potent antiplatelet effects, the aspirin-dipyridamole combination produces broader but delayed downregulation of multiple platelet activation pathways, ultimately resulting in comparable clinical effectiveness for stroke prevention [3]. The optimal duration of combination therapy requires individualization, though some guidelines recommend approximately two years of treatment before transitioning to monotherapy [6].
The this compound-aspirin combination exerts complementary antiplatelet effects through distinct but synergistic mechanisms of action. The following diagram illustrates these pathways and their interactions:
Diagram 1: Complementary antiplatelet mechanisms of this compound and aspirin
Phosphodiesterase Inhibition: this compound primarily inhibits phosphodiesterase (PDE), enzymes responsible for degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in platelets [4] [7]. This results in elevated intracellular levels of these secondary messengers, which reversibly inhibit platelet aggregation and thrombosis formation [4].
Adenosine Potentiation: Additionally, this compound inhibits adenosine deaminase and blocks adenosine uptake by erythrocytes and vascular endothelial cells [7]. This increases extracellular adenosine concentrations, which further stimulates platelet adenylate cyclase, raising intraplatelet cAMP levels and potentiating antiaggregatory effects [4] [2].
Aspirin exerts its antiplatelet effect through irreversible acetylation of cyclooxygenase-1 (COX-1) enzymes in platelets [2]. This inhibits the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction [2]. Since platelets lack nuclei and cannot synthesize new proteins, this inhibition persists for the 7-10 day lifespan of the platelet [2].
The combination provides multi-pathway inhibition of platelet activation that is superior to either agent alone. While aspirin primarily blocks the thromboxane pathway, this compound enhances the naturally antiaggregatory prostaglandin and adenosine pathways. This complementary action explains the 23% relative risk reduction in recurrent stroke observed with combination therapy compared to aspirin alone in ESPS-2 [4] [1].
A robust high-performance liquid chromatography (HPLC) method with diode array and fluorescence detection (DAD/FLD) has been developed for the simultaneous quantification of this compound, acetylsalicylic acid (aspirin), and its major metabolite salicylic acid [8].
Chromatographic Conditions:
Validation Parameters:
This method has been successfully applied to in vitro digestion studies and permeability assessments, making it suitable for both quality control and biopharmaceutical characterization [8].
For analysis of pharmaceutical formulations:
For plasma samples:
A three-stage in vitro digestion protocol simulating the human gastrointestinal tract has been developed to study release behavior of this compound and aspirin formulations [8]:
Oral Phase Simulation:
Gastric Phase Simulation:
Intestinal Phase Simulation:
The intestinal fluid samples from the digestion protocol can be further evaluated for permeability using Franz diffusion cells [8]:
Experimental Setup:
Calculations:
The most widely available commercial formulation is Aggrenox, which contains:
This formulation is specifically designed to maintain consistent plasma levels of both active ingredients while minimizing dosing frequency. The extended-release profile of this compound addresses its relatively short elimination half-life of 10-12 hours [4].
Recent research has focused on developing pediatric-friendly formulations to address compliance issues in younger populations:
Table 2: Comparison of Formulation Approaches for this compound-Aspirin Combination
| Formulation Type | Composition | Advantages | Challenges | Target Population |
|---|---|---|---|---|
| Conventional (Aggrenox) | Hard gelatin capsule with IR aspirin + ER this compound | Established efficacy, commercial availability | Swallowing difficulties for some patients | Adults |
| Honey-Chocolate Matrix | Honey core with dark chocolate coating (15 mg ACA + 75 mg DIP) | Palatable, masks bitter taste, improves compliance | Stability concerns, especially ACA hydrolysis | Pediatric patients |
| Chewable Forms | Chewable tablets or gums (similar to Aspergum) | Easy administration, no swallowing required | Dose accuracy, excipient compatibility | Children and elderly |
| Orodispersible Systems | Mini-tablets or fast-dissolving films | Rapid disintegration, no water needed | Manufacturing complexity, packaging requirements | Patients with dysphagia |
The honey-chocolate matrix formulation represents a particularly innovative approach:
This formulation leverages the natural antioxidant and preservative properties of honey while providing excellent palatability. However, rigorous stability testing is essential, particularly for protecting aspirin from hydrolysis in the aqueous honey matrix [8].
The combination of this compound and aspirin represents an important therapeutic option for secondary stroke prevention, with demonstrated efficacy and a favorable risk-benefit profile. The complementary mechanisms of action provide multi-pathway platelet inhibition that translates into enhanced clinical outcomes compared to aspirin monotherapy.
Future development efforts should focus on:
The experimental protocols and analytical methods described in these application notes provide a foundation for further research and development activities aimed at optimizing this important therapeutic combination.
Valve replacement is a standard therapy for severe valvular heart disease. Mechanical Heart Valves (MHVs), while durable, are highly thrombogenic and necessitate lifelong anticoagulation to prevent devastating thromboembolic (TE) events such as stroke or systemic embolism. [1] For decades, vitamin K antagonists like warfarin have been the cornerstone of therapy. However, the persistent risk of TE events despite anticoagulation has driven the search for adjunctive antiplatelet therapies. [2]
Dipyridamole, an antiplatelet and vasodilatory agent, has been established through clinical evidence as an effective adjunct to warfarin for enhancing thromboembolism prophylaxis in MHV patients. Its use is particularly advantageous as it significantly reduces the risk of bleeding complications associated with other combination regimens, such as warfarin plus aspirin. [3] [2] These application notes summarize the quantitative evidence, detailed mechanisms, and practical protocols for implementing this combination therapy in a research and development context.
The efficacy and safety of this compound as an adjunct to warfarin are supported by key clinical studies, the data from which are summarized in the table below.
Table 1: Key Clinical Trial Outcomes for Adjunctive this compound Therapy
| Study and Design | Patient Population & Intervention | Key Efficacy Findings (Thromboembolism) | Key Safety Findings (Major Bleeding) |
|---|---|---|---|
| Pouleur & Buyse (1994) [3]\n(Meta-analysis) | N=1,141; Mechanical Valve Replacement\n(Warfarin + this compound vs. Warfarin alone) | 56% reduction in all TE events (fatal and non-fatal)\n 64% reduction in fatal TE events | Not the primary focus; established safety of the regimen |
| Chesebro et al. (1983) [2]\n(Randomized Controlled Trial) | N=534; Mechanical Prosthetic Valve\nGroup 1: Warfarin + this compound (400 mg/day)\nGroup 2: Warfarin + Aspirin (500 mg/day)\nGroup 3: Warfarin alone | Trend towards TE reduction with this compound\nGroup 1 (W+D): 1% (0.5/100 pt-yrs)\nGroup 2 (W+A): 4% (1.8/100 pt-yrs)\nGroup 3 (W): 4% (1.2/100 pt-yrs) | Significantly lower bleeding with this compound\nGroup 1 (W+D): 4% (1.6/100 pt-yrs)\nGroup 2 (W+A): 14% (6.0/100 pt-yrs)\nGroup 3 (W): 5% (1.8/100 pt-yrs) |
| Al-Khaja et al. (1990-1998) [4]\n(Prospective Cohort) | N=486; Mitral Valve Prosthesis (Rheumatic)\nGroup A: Standard Warfarin (INR 2.5-3.5)\nGroup B: Low-Warfarin (INR 2.0-2.5) + this compound (225 mg/day) | Low-level combo therapy superior\nGroup B TE rate: 0.43%/year\nGroup A TE rate: 1.6%/year\n→ 71% risk reduction (p=0.05) | Low-level combo therapy superior\nBleeding & TE rate: 0.7%/year vs 2.7%/year in Group A → 72% risk reduction (p=0.005) |
This compound exhibits a dual-mechanism antiplatelet and vasodilatory effect, which synergizes with the anticoagulant action of warfarin.
Table 2: Pharmacological Profile of this compound
| Parameter | Characteristics |
|---|---|
| Primary Molecular Targets | Phosphodiesterase (PDE), Adenosine Deaminase |
| Key Intracellular Effect | Increased intracellular cAMP and cGMP |
| Antiplatelet Effect | Inhibition of platelet aggregation and thrombosis |
| Vasodilatory Effect | Coronary artery vasodilation; utilized in stress testing |
| Pharmacokinetics | Onset: ~24 min; Tmax: 2-2.5 hrs; Protein binding: 91-99%; Half-life: 10-12 hrs |
| Metabolism & Excretion | Primarily hepatic metabolism; eliminated mainly via feces |
The following diagram illustrates the coordinated mechanisms of this compound and warfarin:
Diagram 1: Synergistic mechanisms of this compound and warfarin. This compound acts on platelets and vasculature by increasing cAMP/cGMP, while warfarin acts in the liver by inhibiting the synthesis of active clotting factors. Their combination provides multi-pathway protection against thrombosis.
This protocol outlines a method to evaluate the synergistic effect of this compound and warfarin on platelet function under flow conditions.
This protocol is based on the methodologies of key historical trials and can be adapted for prospective studies or meta-analyses. [2] [4]
The adjunctive use of this compound with warfarin represents a classic and evidence-based strategy for optimizing thromboembolism prophylaxis in mechanical heart valve patients. Its primary advantage lies in a significantly more favorable bleeding risk profile compared to the warfarin-aspirin combination. [2]
Future research should focus on the role of this compound in the context of newer bioprosthetic valves (BHVs), the use of which is increasingly surpassing MHVs. [1] While BHVs avoid lifelong anticoagulation, they are prone to structural valve degeneration (SVD), with calcification being a core pathological process. [1] Given this compound's known vasculoprotective and potential anti-proliferative effects, its utility in delaying BHV calcification and SVD represents a compelling and novel avenue for future translational research. [3] [1]
The dipyridamole nuclear stress test is a essential non-invasive diagnostic tool for evaluating coronary artery disease (CAD) in patients who are unable to undergo conventional exercise stress testing. It serves as a pharmacologic alternative to exercise-based myocardial perfusion imaging (MPI) by simulating the cardiac effects of exercise through coronary vasodilation [1].
This test is particularly valuable for patients with physical limitations (e.g., from musculoskeletal or pulmonary conditions), cognitive impairments, or specific baseline electrocardiogram (ECG) abnormalities such as left bundle branch block or ventricular pacing [1]. By creating a disparity in blood flow between healthy and stenosed arteries, the test can accurately identify ischemic regions of the heart muscle, aiding in the diagnosis, risk stratification, and management of CAD [1].
This compound acts as a coronary vasodilator through an indirect mechanism involving adenosine. The diagram below illustrates this pharmacological pathway.
Diagram 1: Pharmacologic mechanism of this compound. This compound increases extracellular adenosine by inhibiting its cellular reuptake and metabolism. The adenosine then activates A2A receptors on vascular smooth muscle, leading to a cascade that results in coronary vasodilation and a significant increase in myocardial blood flow [1].
The decision to use a this compound stress test depends on specific patient factors. The tables below summarize the key indications and contraindications.
Table 1: Indications for this compound Nuclear Stress Test [1]
| Indication Category | Specific Examples |
|---|---|
| Patient Functional Status | Inability to exercise due to non-cardiac physical limitations (e.g., orthopedic, pulmonary), cognitive conditions, or patient refusal. |
| Baseline ECG Abnormalities | Left bundle branch block (LBBB), ventricular preexcitation (e.g., WPW syndrome), permanent ventricular pacing. |
| Risk Stratification | • After acute myocardial infarction (in stable patients). • In patients with suspected acute coronary syndrome ruled out in the ER. • Prior to non-cardiac surgery in patients without active cardiac conditions. • For known or suspected chronic stable CAD. |
Table 2: Contraindications for this compound Nuclear Stress Test [1]
| Contraindication Type | Specific Conditions |
|---|
| Absolute | • Bronchospastic lung disease with active wheezing / significant reactive airway disease. • Systolic BP < 90 mm Hg. • Uncontrolled hypertension (SBP >200 or DBP >110 mm Hg). • Caffeine consumption within 12 hours. • Known hypersensitivity to this compound. • Unstable angina or acute coronary syndrome. | | Relative | • Sinus bradycardia (HR < 40 bpm). • 2nd or 3rd-degree AV block without a pacemaker. • Severe aortic stenosis. • Seizure disorder (prevents use of aminophylline as a reversal agent). |
The following workflow and detailed table describe the standard protocol for conducting the test, as per American Society of Nuclear Cardiology (ASNC) guidelines [1].
Diagram 2: Clinical workflow for a this compound nuclear stress test. The procedure involves careful patient preparation, drug infusion, tracer injection, and imaging, with continuous monitoring throughout to ensure patient safety [1].
Table 3: Step-by-Step this compound Stress Test Protocol [1]
| Protocol Step | Key Details & Specifications |
|---|
| 1. Patient Preparation | • Fasting: At least 3 hours before the test. • Methylxanthine Avoidance: Strict avoidance of caffeine (coffee, tea, soda, chocolate), theophylline, and other related compounds for at least 12 hours prior, as they competitively antagonize adenosine receptors and can negate the drug's effect. • Medication Review: Beta-blockers, nitrates, and calcium channel blockers may reduce diagnostic accuracy. | | 2. Baseline Setup | • IV Access: Secure an intravenous line. • Monitoring: Connect to continuous 12-lead ECG and blood pressure monitors. | | 3. This compound Infusion | • Dosage: 0.56 mg/kg administered intravenously over 4 minutes. • Maximum Dose: Weight-based calculation capped at 125 kg (250 lbs). • Peak Effect: Vasodilation typically peaks around 6.5 minutes after starting the infusion. | | 4. Radiopharmaceutical Injection | • The radioactive tracer (e.g., Technetium-99m sestamibi or Thallium-201) is injected 3 to 5 minutes after the completion of the this compound infusion. | | 5. Imaging | • Image Acquisition: Myocardial perfusion images are acquired using SPECT or PET technology, typically 15 to 45 minutes after stress induction. | | 6. Monitoring & Safety | • Vital Signs: Record BP and ECG every minute during and for 3-5 minutes after the procedure, or until the patient is stable. • Reversal Agent: Aminophylline (50-250 mg IV) should be immediately available to reverse severe or persistent adverse effects of this compound. The hyperemic effect of this compound can last over 50 minutes. |
A modified protocol combining low-level exercise with this compound infusion can be used for ambulatory patients. This approach has been shown to reduce the incidence and severity of adverse effects compared to a purely pharmacologic test [1].
This compound-induced adverse effects are common but typically transient and mild to moderate in severity.
Table 4: Incidence and Management of Common Adverse Effects [2]
| Adverse Effect | Approximate Incidence | Characteristics & Management |
|---|---|---|
| Dizziness | 42.8% | Most common effect; usually Grade 1-2. Resolves spontaneously or with aminophylline if severe. |
| Chest Tightness | 24.6% | Often non-cardiac; monitor ECG to rule out ischemia. |
| Abdominal Pain | 18.1% | Typically mild; can be reversed with aminophylline. |
| Headache | 15.2% | Common; usually self-limiting. |
| Overall Profile | ~69.6% | Median Symptom Duration: ~36 minutes. Most symptoms are classified as Grade 1-2 (minimal to moderate). |
This compound is an antiplatelet agent with vasodilatory properties used for secondary stroke prevention and as an adjunct in thromboembolism prophylaxis for cardiac valve replacement patients [1]. As a weakly basic drug (pKa = 6.4) with pH-dependent solubility, this compound presents significant biopharmaceutical challenges during formulation development and dissolution testing [2] [3]. The drug exhibits high solubility in acidic environments (gastric conditions) but poor solubility at neutral intestinal pH values, creating potential for supersaturation and precipitation upon transition from the stomach to the small intestine [2] [4]. This pH-dependent solubility profile makes this compound particularly susceptible to variable oral bioavailability, especially in patients with altered gastrointestinal physiology such as hypochlorhydria [5].
The Biopharmaceutics Classification System (BCS) classifies this compound as a Class II compound (low solubility, high permeability), meaning dissolution represents the rate-limiting step in oral absorption [2] [4]. This classification underscores the critical importance of well-designed dissolution methods that can accurately predict in vivo performance. Traditional single-medium compendial dissolution methods often fail to capture the complex dissolution-precipitation behavior of this compound, necessitating the development of biorelevant dissolution methodologies that simulate the dynamic gastrointestinal environment [4]. These advanced methods incorporate pH transitions, physiological fluid compositions, and realistic gastric emptying patterns to better forecast in vivo bioperformance and guide formulation optimization.
Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Significance for Dissolution Testing |
|---|---|---|
| BCS Classification | Class II (low solubility, high permeability) | Dissolution rate-limited absorption |
| pKa | 6.4 | pH-dependent solubility |
| Solubility | High at pH < 3, low at pH > 6 | Potential for precipitation in intestine |
| Partition Coefficient | Log P = 3.71 | Hydrophobic character |
| Protein Binding | 91-99% | High binding may affect free drug concentration |
| Absolute Bioavailability | ~70% | Substantial fraction absorbed |
Compendial dissolution methods for this compound are primarily designed for quality control purposes rather than predicting in vivo performance. The United States Pharmacopeia (USP) specifies testing conditions for immediate-release this compound tablets using Apparatus 2 (paddle apparatus) with 900 mL of 0.01 N HCl (pH ≈ 2.0) maintained at 37°C ± 0.5°C with a paddle rotation speed of 50-75 rpm [4] [6]. Samples are typically withdrawn at specified time points (e.g., 10, 20, 30, and 45 minutes), filtered appropriately, and analyzed using UV spectrophotometry at a wavelength of 450 nm [2]. For quality control purposes, the dissolution specification generally requires not less than 80% (Q) of the labeled amount of this compound to dissolve within 45 minutes [6]. While this method provides excellent reproducibility for batch-to-batch quality assessment, it fails to capture the pH-dependent dissolution behavior that critically influences in vivo performance, as it does not simulate the transition to intestinal pH conditions.
The two-stage dissolution method addresses the limitation of single-medium approaches by simulating the transition from gastric to intestinal environments [4]. This method begins with a gastric phase, typically using 250-500 mL of simulated gastric fluid (SGF) or 0.01 N HCl (pH 1.2-2.0) maintained at 37°C for 30-60 minutes [4]. The test then proceeds to the intestinal phase by adding simulated intestinal fluid (SIF) or FaSSIF (fasted state simulated intestinal fluid) to the vessel, often with pH adjustment to 6.8 using 0.2 M tribasic sodium phosphate or 10 mM NaOH [4]. The Product Quality Research Institute (PQRI) consortium has developed standardized two-stage protocols that vary in media composition, volume, and transition times between participating institutions, as summarized in Table 2.
Table 2: Two-Stage Dissolution Method Variations for this compound Testing
| Institute | Gastric Phase | Gastric Volume | Gastric Duration | Intestinal Phase | Intestinal Volume | Final pH | Total Duration |
|---|---|---|---|---|---|---|---|
| Institute A | SGF, pH 1.8 | 250 mL | 30 min | 2× FaSSIF, pH 7.0 | 250 mL | 6.5 | 90 min |
| Institute B | FaSSGF, pH 1.6 | 250 mL | 20 min | 2× FaSSIF, pH 7.5 | 250 mL | 6.5 | 120 min |
| Institute C | 0.01 N HCl, pH 2.0 | 20 mL | 20 min | SIF, pH 6.8 | 480 mL | 6.8 | 90 min |
| Institute D | FaSSGF, pH 1.6 | 250 mL | 30 min | 2× FaSSIF, pH 7.5 | 250 mL | 6.7 | 120 min |
| Institute E | 0.01 N HCl, pH 2.0 | 250 mL | 20 min | 1.5× FaSSIF, pH 6.8 | 500 mL | 6.7 | 180 min |
The two-stage approach is particularly valuable for evaluating the precipitation tendency of this compound upon entry into the intestinal environment and for assessing the effectiveness of supersaturation-maintaining formulations [4] [3]. The method has demonstrated excellent in vitro-in vivo correlation (IVIVC) for this compound formulations, with Level A correlations achieving R² values of 0.999 in some studies [6]. When performing two-stage testing, it is critical to maintain precise control over pH transition kinetics and to use biorelevant media containing appropriate concentrations of bile salts and phospholipids to accurately simulate the intestinal environment.
The Gastrointestinal Simulator (GIS) represents a sophisticated multi-compartmental system that dynamically simulates the human gastrointestinal tract [2]. The GIS consists of three interconnected compartments (stomach, duodenum, and jejunum) with two additional reservoir compartments for gastric and duodenal secretions, allowing for continuous adjustment of pH, volume, and composition throughout the experiment [2]. The system employs programmable peristaltic pumps to control fluid transfer between compartments, simulating physiologically relevant gastric emptying kinetics [2]. For this compound dissolution testing, the following specific protocol is recommended:
System Setup and Calibration: Assemble all GIS compartments and connecting tubing. Calibrate peristaltic pumps to ensure accurate flow rates before initiating experiments. Connect the gastric compartment to the duodenal compartment and the duodenal to the jejunal compartment with separate variable-speed peristaltic pumps to control gastric emptying dynamics [2]. Additionally, connect the gastric and duodenal reservoir compartments to their respective target compartments via peristaltic pumps operating at a constant flow rate of 1 mL/min to simulate secretions [2].
Initial Compartment Conditions: Initialize the gastric compartment with 200-300 mL of hydrochloric acid buffer (pH 1.2) with water [2]. Fill the duodenal compartment with 50 mL of 50 mM phosphate buffer (pH 6.8) [2]. Leave the jejunal compartment empty at the start of the experiment. Set the gastric secretion reservoir to pH 1.2 hydrochloric acid and the intestinal secretion reservoir to 100 mM phosphate buffer [2].
Agitation and Monitoring Parameters: Set the gastric compartment agitation at 100 rpm and the duodenal compartment at 50 rpm to simulate physiological mixing patterns; the jejunal compartment remains unstirred [2]. Implement real-time pH monitoring in both gastric and duodenal compartments using calibrated pH electrodes connected to a data acquisition system [2]. Place the gastric compartment on a precision balance to record mass changes continuously for fluid volume calculations throughout the experiment [2].
Sample Collection and Analysis: Conduct experiments for 60 minutes with peristaltic pumps active for the first 40 minutes [2]. Collect samples from all three compartments at 13 predetermined time points: 2, 4, 6, 8, 10, 15, 20, 25, 30, 35, 40, 45, and 60 minutes [2]. Centrifuge each sample at 10,000 rpm for 2 minutes, dilute the supernatant 1:1 with drug-free medium (pH 1.2 hydrochloric buffer for gastric samples, phosphate buffer pH 6.8 for intestinal samples), and analyze drug concentration using UV spectrophotometry at 450 nm [2].
Diagram 1: GIS Experimental Workflow for this compound Dissolution Testing
The GIS platform enables the application of physiologically relevant gastric emptying models that significantly impact this compound dissolution profiles [2]. Two mathematical models are commonly implemented: first-order kinetics and Weibull kinetics, each with distinct parameters that govern the gastric volume reduction over time [2]. The first-order kinetics model follows an exponential decay profile defined by the equation Volume = V₀ · e^(-k_d·t), where V₀ represents the initial gastric volume, k_d is the elimination rate constant, and t is time [2]. The Weibull model provides greater flexibility in fitting experimental data using the equation Volume = V₀ · e^(-(t/β)^α), where α defines the shape parameter and β represents the scale parameter of the curve [2].
Research indicates that the specific gastric emptying profile significantly influences this compound dissolution behavior and potential bioavailability [2]. The Weibull model generally offers superior fitting to experimental data compared to the first-order approach, though studies have noted significant differences between theoretical predictions and actual gastric volumes in controlled experiments [2]. When implementing these models, parameters should be selected based on two key criteria: representativeness of physiological gastric emptying profiles described in literature, and technical feasibility with available pump systems and control software [2].
Biorelevant dissolution methodologies enable the establishment of meaningful in vitro-in vivo correlations (IVIVC) for this compound formulations [6]. The Wagner-Nelson numerical deconvolution method is typically employed to derive the fraction of drug absorbed under pre-prandial conditions from plasma concentration data [6]. Successful Level A IVIVC with R² values of 0.999 have been demonstrated for this compound modified-release capsules using appropriately designed dissolution methods [6]. The PQRI consortium has extensively evaluated the predictive capability of various dissolution methods by incorporating results into Physiologically Based Biopharmaceutics Modeling (PBBM) to determine whether simulations would lead to bioequivalence (BE) or non-BE predictions compared to clinical data [4].
Studies have revealed that dissolution profiles generated using biorelevant media with appropriate hydrodynamics and pH transitions successfully predict in vivo performance, particularly when simulating pre-prandial conditions with USP Apparatus 3 (reciprocating cylinder) [6]. The volume of dissolution media and mechanical stress (dips per minute) significantly impact the resulting dissolution profile, with optimal conditions achieving 90% drug absorption within 12 hours in vivo [6]. These IVIVC approaches allow formulators to optimize this compound formulations with reduced reliance on extensive clinical studies, accelerating development timelines while maintaining predictive accuracy.
pH-modifying strategies effectively address the poor solubility of this compound at neutral intestinal pH by creating an acidic microenvironment around the drug particles [5] [3]. Incorporating acidic pH-modifiers such as fumaric acid or tartaric acid in this compound formulations significantly enhances dissolution rate and extent in both acidic and neutral media [5]. Granule formulations containing 60% fumaric acid (DPG/FA60) demonstrated complete supersaturation within a 2-hour testing period in pH 6.8 medium, while maintaining chemical and photochemical stability of this compound in the solid state [5]. Pharmacokinetic studies in omeprazole-treated hypochlorhydric rat models revealed that while conventional this compound formulations showed approximately 40% reduction in AUC(0-3) compared to normal rats, the fumaric acid-modified formulation maintained nearly identical systemic exposure under both conditions [5].
The mechanism of pH-modification involves the reduction of microenvironmental pH at the surface of dissolving drug particles, thereby increasing local solubility and dissolution rate even in neutral bulk media [3]. When developing pH-modified formulations, careful selection of the acidic component is essential, considering factors such as pKa, solubility, compatibility with this compound, and processing characteristics. Tartaric acid has demonstrated particular effectiveness for this compound formulations, efficiently improving dissolution properties under neutral conditions [3]. Formulators should optimize the ratio of pH-modifier to drug based on the specific formulation composition and intended dissolution profile, with 60% fumaric acid loading showing excellent results in granule formulations [5].
Generating and maintaining supersaturated solutions of this compound represents another effective strategy to enhance intestinal absorption [3]. Supersaturation creates a thermodynamically metastable state with higher free drug concentration, potentially improving membrane transport across gastrointestinal membranes [3]. However, this approach requires careful formulation design to stabilize the supersaturated state and prevent rapid crystallization. Research has identified several polymers with effective precipitation inhibition capabilities for this compound, including Eudragit E (Eu E), hydroxypropyl methylcellulose (HPMC), and polyvinylpyrrolidone (PVP) [3].
Eudragit E demonstrates particularly strong precipitation inhibition due to molecular interactions with this compound, significantly extending the supersaturation duration [3]. Formulation approaches that combine rapid-release components (such as enteric polymers like Eudragit L100-55 or pH-modifiers like tartaric acid) with precipitation inhibitors (like Eu E) create effective systems that generate and maintain this compound supersaturation [3]. Dissolution testing at neutral pH reveals that such combination formulations dramatically improve dissolution performance compared to conventional preparations [3]. When developing supersaturating formulations, it is crucial to evaluate both the rate and extent of supersaturation generation and the duration of maintained supersaturation, as both parameters critically influence in vivo absorption.
This compound presents significant dissolution challenges due to its pH-dependent solubility profile, necessitating specialized in vitro testing methods that accurately simulate gastrointestinal conditions. While compendial quality control methods provide reproducibility for batch consistency assessment, they lack predictive capability for in vivo performance. Advanced biorelevant approaches, including two-stage dissolution testing and sophisticated multi-compartmental gastrointestinal simulators, enable meaningful prediction of this compound bioperformance by incorporating dynamic pH transitions, physiologically relevant media composition, and realistic gastric emptying kinetics. These methods have demonstrated excellent in vitro-in vivo correlations, particularly when coupled with appropriate physiological-based modeling.
Formulation strategies focusing on pH modification and supersaturation maintenance effectively address this compound's solubility limitations, especially under neutral intestinal conditions. The integration of predictive dissolution methodologies with optimized formulation designs provides a powerful approach to enhance this compound bioavailability and ensure consistent therapeutic performance across diverse patient populations, including those with altered gastrointestinal physiology such as hypochlorhydric patients.
This compound is a weak base model drug (pKa = 6.4) with pH-dependent solubility that presents significant biopharmaceutical challenges for oral drug delivery. It exhibits high solubility in gastric fluids but potentially significant precipitation upon transition to the higher pH environment of the small intestine, making it an excellent model compound for studying biorelevant dissolution behavior. The development of biopredictive dissolution methodologies for this compound has attracted substantial research interest through initiatives like the Product Quality Research Institute (PQRI) consortium, which brings together scientists from 10 pharmaceutical companies and academic institutions to advance and harmonize dissolution testing approaches [1] [2] [3].
Unlike compendial quality control dissolution methods, biorelevant dissolution methodologies incorporate key aspects of human gastrointestinal physiology – including pH profiles, bile salt concentrations, hydrodynamics, and transit times – to better predict in vivo performance of oral dosage forms [3]. These methodologies have become essential tools for formulation design and optimization, facilitating formulation bridging, and predicting bioequivalence study outcomes when coupled with physiologically based biopharmaceutics modeling (PBBM) [1] [2]. The PQRI consortium initiative aims to standardize these methodologies through a systematic five-phase approach, using this compound and ibuprofen as model drugs to identify key experimental parameters and establish best practices [3].
Biorelevant media are laboratory test solutions designed to simulate the chemical and physical conditions of the human gastrointestinal tract, incorporating physiological components such as bile salts, phospholipids, and buffer systems to better predict in vivo dissolution behavior [4]. These media are commercially available in powder form (e.g., from Biorelevant.com) for standardized preparation, offering significant time savings (over 50% reduction in preparation time) and enhanced reproducibility compared to traditional media preparation methods [4]. The media specifications for simulating various gastrointestinal conditions are summarized in Table 1.
Table 1: Biorelevant Media Specifications for this compound Dissolution Testing
| Medium | Prandial State | GI Region Simulated | pH | Key Components | Preparation Method |
|---|---|---|---|---|---|
| FaSSGF | Fasted | Gastric | 1.6 | 3F Powder + FaSSGF Buffer Concentrate | Commercial powder reconstituted in specified buffer |
| FaSSIF | Fasted | Small Intestinal | 6.5 | 3F Powder + FaSSIF Buffer Concentrate | Commercial powder reconstituted in specified buffer |
| FaSSIF-V2 | Fasted | Small Intestinal | 6.5 | FaSSIF-V2 Powder + FaSSIF-V2 Buffer Concentrate | Updated version with improved predictability |
| FeSSIF | Fed | Small Intestinal | 5.0 | 3F Powder + FeSSIF Buffer Concentrate | Commercial powder reconstituted in specified buffer |
| FeSSIF-V2 | Fed | Small Intestinal | 5.8 | FeSSIF-V2 Powder + FeSSIF-V2 Buffer Concentrate | Updated version with improved predictability |
| FEDGAS Early | Fed | Gastric | 6.0 | FEDGAS Gel + FEDGAS Buffer Concentrate pH6 | Simulates early fed gastric conditions |
| FEDGAS Mid | Fed | Gastric | 6.0 | FEDGAS Gel + FEDGAS Buffer Concentrate pH4.5 | Simulates mid fed gastric conditions |
| FEDGAS Late | Fed | Gastric | 3.0 | FEDGAS Gel + FEDGAS Buffer Concentrate pH3 | Simulates late fed gastric conditions |
Standardized preparation of biorelevant media is critical for obtaining reproducible and meaningful dissolution results. The following step-by-step protocols ensure consistent media performance:
FaSSGF Preparation: Weigh the appropriate amount of FaSSGF/3F powder based on the required volume. Dissolve in FaSSGF buffer concentrate with gentle stirring. Adjust pH to 1.6 ± 0.1 if necessary. The medium should be used within 24 hours when stored at room temperature, though fresh preparation is recommended for critical studies [4].
FaSSIF Preparation: Weigh the specified amount of FaSSIF/3F powder according to the required volume. Dissolve in FaSSIF buffer concentrate with gentle stirring, ensuring complete dissolution of all components. Adjust pH to 6.5 ± 0.1 if necessary. For FaSSIF-V2, use the dedicated FaSSIF-V2 powder and buffer concentrate according to manufacturer instructions [4].
Fed State Media Preparation: For FeSSIF, weigh the appropriate amount of FeSSIF/3F powder and dissolve in FeSSIF buffer concentrate. Adjust pH to 5.0 ± 0.1. For FeSSIF-V2, use the dedicated components and adjust pH to 5.8 ± 0.1. For fed state gastric media (FEDGAS Early, Mid, and Late), combine FEDGAS Gel with the corresponding buffer concentrate and mix thoroughly [4].
Quality control of prepared media should include verification of pH, visual inspection for clarity and absence of precipitation, and documentation of preparation date and time. User experiences reported in the literature indicate that commercial biorelevant media powders provide "consistent, reliable results" with "easy preparation" and "simple instructions" that yield "reproducible dissolution profiles" [4].
The two-stage dissolution method simulates the transition of the dosage form from the gastric environment to the intestinal environment using a single vessel with media change. This approach is particularly valuable for weak bases like this compound that may precipitate upon pH change [1] [3].
Table 2: Two-Stage Dissolution Parameters for this compound (50 mg and 200 mg doses)
| Parameter | Stage 1: Gastric Phase | Stage 2: Intestinal Phase | Notes |
|---|---|---|---|
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | - |
| Medium | FaSSGF, 0.01N HCl, or SGF | 1.5× FaSSIF, 2× FaSSIF, or SIF | Concentrated intestinal media may be used for higher doses |
| Volume | 250-500 mL | 250-500 mL (total volume 500-750 mL after addition) | Total volume depends on study objectives |
| pH | 1.6-2.0 | 6.5-7.5 | pH adjustment may be necessary |
| Temperature | 37°C ± 0.5°C | 37°C ± 0.5°C | - |
| Rotation Speed | 50-75 rpm | 50-75 rpm | Lower speeds may better simulate in vivo hydrodynamics |
| Gastric Phase Duration | 30 minutes | - | May be adjusted based on gastric emptying time |
| Sampling Timepoints | 5, 10, 15, 20, 30 min | 35, 40, 50, 60, 75, 90, 120 min | Additional timepoints may be added based on needs |
Step-by-step procedure:
Apparatus Setup: Pre-warm the dissolution vessel containing the gastric medium to 37°C ± 0.5°C. Ensure the paddle apparatus is calibrated and functioning correctly.
Gastric Phase Initiation: Place the this compound tablet (or multiple tablets for higher doses) in the vessel and start rotation at the specified speed. Begin sampling according to the predetermined timepoints, removing aliquots with appropriate filtration (e.g., 10-40 μm porosity filters).
Media Transition: After 30 minutes, quickly add the pre-warmed intestinal medium to the vessel. For concentrated intestinal media (1.5× or 2× FaSSIF), this typically involves adding an equal volume to the gastric medium to achieve the final composition.
Intestinal Phase Monitoring: Continue sampling at specified timepoints throughout the intestinal phase, ensuring minimal volume change due to sampling (maintain ≤10% total volume loss).
Sample Analysis: Analyze samples using a validated HPLC-UV method with appropriate detection wavelength (e.g., 280-415 nm range for this compound). Ensure proper dilution when necessary to remain within the analytical method's linear range.
Data Recording: Document dissolution profiles as percentage dissolved versus time. Note any visual observations such as precipitation, coning, or adherence to apparatus.
The PQRI consortium has demonstrated that for a 50 mg dose of this compound, precipitation is typically not observed regardless of methodology due to the compound's high pKa (6.4) and the relatively high media volumes used (400-500 mL) [1]. However, at a 200 mg dose (achieved using four 50 mg immediate-release tablets), precipitation becomes more likely and can be method-dependent, making this higher dose more discriminatory for evaluating biorelevant methodologies [1].
The transfer model more closely simulates the dynamic process of gastric emptying by continuously transferring gastric medium containing dissolved drug into the intestinal medium. This setup better predicts the precipitation behavior of weak bases like this compound [3].
Diagram 1: Transfer Model Workflow for this compound Dissolution
Equipment setup:
Apparatus Configuration: The transfer model typically requires a modified dissolution setup with two vessels - one representing the gastric compartment and one representing the intestinal compartment.
Transfer System: A peristaltic pump or automated syringe system controls the transfer rate between compartments. The transfer can follow zero-order (constant rate) or first-order kinetics (exponential decay) to simulate physiological gastric emptying.
Vessel Conditions: Both gastric and intestinal vessels are maintained at 37°C ± 0.5°C with appropriate stirring (typically 50-75 rpm for gastric, 50 rpm for intestinal).
Experimental procedure:
Initialization: Pre-warm the gastric medium (FaSSGF, pH 1.6-2.0, 250 mL) and intestinal medium (FaSSIF, pH 6.5-7.5, 250-500 mL) in their respective vessels.
Dosing: Place the this compound tablet(s) in the gastric vessel and start gastric stirring.
Transfer Initiation: After a brief initial gastric residence time (typically 5-10 minutes), begin transferring gastric content to the intestinal vessel at the predetermined rate. Transfer half-lives reported in PQRI studies range from 8-74 minutes depending on the specific methodology [1].
Continuous Monitoring: Sample from both gastric and intestinal vessels at predetermined timepoints throughout the experiment. For the intestinal vessel, sample frequently during and after the transfer period to capture potential precipitation events.
Termination: End the experiment typically at 120-180 minutes, representing complete small intestinal transit.
Data Analysis: Calculate the percentage dissolved in both compartments and plot dissolution/precipitation profiles over time.
The transfer model has been shown to better predict the in vivo precipitation of weak bases compared to two-stage methods, though some studies suggest it may overestimate the extent of precipitation actually occurring in vivo [5]. The PQRI consortium has documented significant variability in transfer rates between laboratories, highlighting the need for standardization of this parameter [1].
Acid-reducing agents (ARAs) such as proton pump inhibitors and H₂ receptor antagonists can significantly impact the dissolution and absorption of weakly basic drugs like this compound by increasing gastric pH. Studying these drug-drug interactions is crucial for predicting clinical performance in patients receiving ARA co-therapy [5].
Experimental modifications for ARA effects:
Gastric pH Adjustment: Modify the gastric medium pH to higher values (e.g., pH 3-5) to simulate the effect of acid-reducing agents. This can be achieved using reduced acidity FaSSGF or alternative buffers.
Two-Stage Methodology: Conduct standard two-stage dissolution using elevated gastric pH conditions (e.g., pH 4-5 for 30 minutes) followed by transfer to intestinal conditions.
PBPK Modeling Integration: Incorporate dissolution data generated under ARA conditions into physiologically based pharmacokinetic (PBPK) models to predict the clinical impact of ARA co-administration. Research has demonstrated that this approach can successfully bracket the ARA effect observed in vivo [5].
Integration of dissolution data with PBBM represents a powerful approach for predicting in vivo performance of this compound formulations. The workflow involves using in vitro dissolution profiles as input for mechanistic models that simulate gastrointestinal absorption [1] [2].
Diagram 2: PBBM Integration Workflow for Bioequivalence Prediction
Implementation steps:
Input Parameters: Collect comprehensive drug-specific properties including pKa (6.4), pH-solubility profile, permeability, and partition coefficients.
Dissolution Profile Incorporation: Input the biorelevant dissolution profile into the PBBM software. Both one-stage dissolution data under elevated gastric pH conditions and transfer model data have been successfully used [5].
Physiological Parameters: Incorporate appropriate physiological parameters for the target population, including gastric emptying time, small intestinal transit time, and fluid volumes.
Simulation and Validation: Run simulations to predict plasma concentration-time profiles and compare with clinical data. The PQRI consortium defines successful prediction as plasma profiles falling within the 90% confidence interval for geometric mean ratio between 80-125% of clinical results for both AUC and Cmax [1].
Bioequivalence Assessment: Use the model to assess potential bioequivalence between formulations, guiding formulation development and potentially reducing the need for clinical studies.
The PQRI consortium has reported that dissolution profiles generated using harmonized methodologies, when incorporated into PBBM, can effectively predict whether formulations will demonstrate bioequivalence in vivo [1] [3].
Precipitation variability represents a significant challenge in this compound dissolution testing, particularly at higher doses (200 mg). The following strategies can enhance method robustness:
Media Volume Optimization: For higher dose strengths, consider increasing intestinal media volume to better reflect the sink conditions present in vivo. The PQRI consortium used volumes ranging from 400-750 mL for 200 mg this compound doses [1].
Hydrodynamic Control: Standardize rotation speeds (typically 50-75 rpm) to minimize variability between laboratories. Lower speeds may better simulate in vivo hydrodynamics but require careful control to maintain consistency.
Buffer Species Selection: The choice of buffer species (phosphate, maleate, etc.) can influence dissolution and precipitation behavior. The PQRI consortium identified buffer species as a key variable requiring standardization [1].
Acceptance criteria for this compound biorelevant dissolution methods should include:
Interlaboratory Reproducibility: Dissolution profiles should be consistent between operators and laboratories. The PQRI consortium demonstrated that with standardized protocols, interlaboratory reproducibility can be achieved [3].
Discriminatory Power: The method should distinguish between formulations with different in vivo performance characteristics while being robust to minor operational variations.
Predictive Capability: When coupled with PBBM, the dissolution data should accurately predict human pharmacokinetic parameters, particularly for assessing food effects, drug-drug interactions, and bioequivalence.
Biorelevant dissolution methodologies for this compound have evolved significantly, with ongoing efforts through consortia like PQRI to standardize and harmonize approaches across the industry. The two-stage and transfer model methodologies provide valuable tools for predicting the in vivo performance of this compound formulations, particularly their precipitation behavior in the small intestine. When combined with PBPK/PBBM modeling, these in vitro methods can effectively forecast food effects, drug-drug interactions with acid-reducing agents, and bioequivalence between formulations.
The future of this compound dissolution methodology will likely see increased standardization through the efforts of collaborative consortia, development of more advanced in vitro systems such as the TIM-1 system, and tighter integration of in vitro data with mechanistic modeling approaches. These advances will further enhance the ability of dissolution testing to predict clinical performance and guide formulation development, potentially reducing the need for certain clinical studies in the future.
Dipyridamole is a widely used antiplatelet medication with vasodilatory properties, employed clinically for secondary stroke prevention and as an adjunct in thromboembolism prophylaxis for patients with mechanical heart valves. [1] The molecular structure of this compound, a pyramidopyrimidine derivative, presents specific analytical challenges that necessitate robust chromatographic methods for accurate quantification. High-performance liquid chromatography (HPLC) has emerged as the technique of choice for monitoring this compound stability and quantifying related substances in pharmaceutical formulations. The development of stability-indicating methods is particularly crucial for quality control in pharmaceutical manufacturing and research, as these methods can adequately separate this compound from its degradation products and process-related impurities. [2]
The complex pharmacology of this compound, functioning through dual mechanisms as both a phosphodiesterase inhibitor and an adenosine reuptake inhibitor, underscores the importance of reliable analytical methods. [1] [3] These mechanisms increase intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) levels, resulting in its antiplatelet effects. [3] With the growing emphasis on pharmaceutical quality and regulatory compliance, HPLC methods that can precisely quantify this compound and its impurities are essential for ensuring drug safety and efficacy throughout the product lifecycle.
Table 1 summarizes the key parameters for three different chromatographic methods used in the analysis of this compound and its related substances, showcasing the evolution from conventional HPLC to more advanced UPLC-MS techniques.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | Conventional HPLC [2] | Advanced UPLC-MS [4] | Historical HPLC [5] |
|---|---|---|---|
| Column | YMC pack C8 (150 × 4.6 mm, 3.0 μm) | HSS T3 (100 × 3.0 mm, 3.5 μm) | C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Buffer:ACN:MeOH (Gradient) | 10 mM ammonium acetate with 1% acetic acid:ACN (Gradient) | Not fully specified (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection | UV at 295 nm | MS (Q-TOF) & DAD (200-400 nm) | UV detection |
| Linearity Range | LOQ to 150% | 1-100 ng/mL | 0.3-50 μg/mL |
| Runtime | ~30 minutes | 30 minutes | ~48 hours stability |
| LOD/LOQ | Specific for each impurity | LOD: 1 ng/mL, LOQ: 5 ng/mL | LOD: 0.1 μg/mL, LOQ: 0.3 μg/mL |
Table 2 provides a comprehensive overview of the known related substances and degradation products of this compound that require monitoring during pharmaceutical analysis.
Table 2: this compound Related Substances and Degradation Products
| Impurity ID | Type | Origin | Detection Level |
|---|---|---|---|
| Related Substance A-F | Process-related | Synthesis intermediates | 0.0040-6.0051 ppm [6] |
| Impurity-1,2,3 | Degradant | Newly identified potential degradants | Specific levels not reported [7] |
| Acidic Degradants | Degradant | Acid hydrolysis | Well-resolved peaks [2] |
| Basic Degradants | Degradant | Base hydrolysis | Well-resolved peaks [2] |
| Oxidative Degradants | Degradant | Peroxide treatment | Well-resolved peaks [2] |
The chromatographic separation of this compound from its impurities has been successfully achieved using reversed-phase systems with C8 or C18 columns. [2] [6] The method development has evolved to address the complex mixture of process-related impurities and degradation products, with recent research identifying three new potential degradant impurities during forced degradation studies. [7] The gradient elution approach has proven particularly effective for resolving these complex mixtures, with phosphate buffer (pH 4.7) and acetonitrile/methanol combinations providing optimal separation efficiency. [2]
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound certified reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a primary stock solution of 1 mg/mL. Further dilute aliquots of this stock solution with mobile phase to prepare working standards at concentrations ranging from LOQ to 150% of the target concentration. [4]
Sample Preparation for Pharmaceutical Dosage Forms: For tablet formulations, accurately weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a suitable container, add approximately 15 mL of methanol, and sonicate for 15-20 minutes with intermittent shaking. Dilute to volume with methanol in a 25 mL volumetric flask, mix well, and filter through a 0.45 μm membrane filter. For capsule formulations, carefully empty the contents of not less than 20 capsules, mix thoroughly, and follow the same procedure as for tablets. [2] [7]
For Injection Formulations: Transfer a volume of injection solution equivalent to 10 mg of this compound to a suitable volumetric flask, dilute with methanol to volume, and mix well. Further dilution may be necessary to achieve the desired concentration within the linear range of the method. [5]
Protocol 1: Stability-Indicating HPLC Method for Pharmaceutical Dosage Forms [2]
Protocol 2: UPLC-Q-TOF-MS Method for Impurity Profiling [4]
System Suitability Test: Before sample analysis, inject six replicates of standard solution at 100% concentration. The relative standard deviation (RSD) for peak area responses should not be more than 2.0%. The theoretical plates for this compound peak should be not less than 5000, and tailing factor should not be more than 2.0. [2] [7]
Quality Control Samples: Prepare and analyze quality control samples at low, medium, and high concentrations (e.g., 25%, 100%, and 150% of target concentration) in duplicate with each batch of samples. The calculated concentrations should be within ±15% of the nominal values for the batch to be acceptable. [4]
The experimental workflow for this compound HPLC analysis can be visualized as follows:
Figure 1: Experimental Workflow for this compound HPLC Analysis
The validation of analytical methods for this compound quantification follows ICH guidelines and encompasses several key parameters to ensure reliability, accuracy, and reproducibility. [2] [7] The method validation process establishes documented evidence that the analytical procedure is suitable for its intended use.
Table 3 summarizes the validation results for this compound HPLC analysis methods, demonstrating compliance with regulatory requirements.
Table 3: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Acceptance Criteria | Results | Reference |
|---|---|---|---|
| Specificity | No interference from blank, placebo, or degradation products | All impurities well-resolved from main peak | [2] [7] |
| Linearity | Correlation coefficient (r²) > 0.995 | 0.995-0.999 for all impurities | [2] |
| Range | LOQ to 150% of target concentration | Verified from LOQ to 150% | [2] |
| Accuracy | Mean recovery 90-110% | 92.9-103.2% for all impurities | [2] |
| Precision (Repeatability) | RSD ≤ 2.0% for assay, ≤10% for impurities | RSD: 0.37% for assay, NMT 12.1% for individual impurities | [2] [5] |
| Intermediate Precision | RSD ≤ 3.0% for assay | RSD: 8.2% for total degradation products | [5] |
| LOD | Signal-to-noise ratio ≥ 3 | 0.1 μg/mL (conventional), 1 ng/mL (UPLC-MS) | [5] [4] |
| LOQ | Signal-to-noise ratio ≥ 10 | 0.3 μg/mL (conventional), 5 ng/mL (UPLC-MS) | [5] [4] |
| Robustness | System suitability parameters within limits | Method robust against deliberate variations | [6] [7] |
Specificity: Specificity was demonstrated by subjecting this compound samples to various forced degradation conditions including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (105°C), and photolytic degradation (UV light). [2] [7] The method effectively separated all degradation products from the main peak and from each other, proving its stability-indicating capability. Peak purity tests using photodiode array detection confirmed the homogeneity of the this compound peak in stressed samples.
Linearity and Range: Linearity was established by analyzing solutions at various concentration levels ranging from LOQ to 150% of the target concentration. [2] For related substances, linearity was verified over the range of 0.0100-6.0051 ppm for related substances A, B, C and 0.0040-2.4024 ppm for related substances D, E, F. [6] The correlation coefficients were between 0.995 and 0.999, demonstrating excellent linear response across the specified ranges.
Accuracy and Precision: Accuracy was determined by recovery studies using standard addition method at LOQ, 50%, 100%, and 150% levels with nine determinations. [2] [6] The mean recovery values between 92.9% and 103.2% confirmed the accuracy of the method. Precision was evaluated as repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). The relative standard deviation for repeatability was less than 2.0% for assay and not more than 12.1% for individual degradation products. [5]
The developed HPLC methods have been successfully applied to stability testing of this compound in various pharmaceutical dosage forms. Forced degradation studies provide critical information about the intrinsic stability of the drug substance and help validate the stability-indicating nature of the analytical method. [2] [7] When this compound was subjected to acidic degradation conditions (0.1N HCl at 60°C for 30 minutes), significant degradation was observed, generating several degradation products that were well-resolved from the main peak. Similarly, under alkaline conditions (0.1N NaOH at 60°C for 30 minutes), distinct degradation products were formed and adequately separated by the chromatographic method.
Oxidative degradation studies with hydrogen peroxide (3% H₂O₂ at room temperature for 30 minutes) resulted in the formation of oxidative degradants that were effectively resolved from the principal peak. The method also demonstrated its stability-indicating capability by separating degradation products formed under thermal stress conditions (105°C for 24 hours) and photolytic stress (exposure to UV light for 24 hours). The peak purity of this compound in all stressed samples confirmed that there was no co-elution with degradation products, establishing the method's specificity. [2]
The application of advanced chromatographic techniques, particularly UPLC-Q-TOF-MS, has enabled comprehensive impurity profiling of this compound. [4] This method facilitates not only the separation and quantification of known impurities but also the identification of unknown degradants through accurate mass measurement. The mass spectrometric detection provides structural information that is invaluable for identifying and characterizing degradation pathways, especially when reference standards for impurities are unavailable.
The method has been successfully applied to monitor six specified related substances (A-F) in this compound drug substance and pharmaceutical formulations. [6] Additionally, three newly identified potential degradant impurities have been detected and separated using the developed methods. [7] The ability to accurately quantify these impurities at the levels specified in regulatory guidelines makes these methods essential tools for quality control in pharmaceutical manufacturing.
The relationship between this compound's properties, analytical challenges, and method requirements can be visualized as follows:
Figure 2: Relationship Between this compound Properties and Analytical Requirements
Peak Tailing Issues: If peak tailing is observed for the this compound peak, check the column performance and consider replacing the column if the tailing factor exceeds 2.0. Alternatively, adjust the mobile phase pH (±0.2 units) or increase the buffer concentration to improve peak shape. [2]
Retention Time Shifts: Significant retention time shifts may indicate mobile phase composition errors or column temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature maintenance. For methods using mass spectrometric detection, check the ionization source and clean if necessary. [4]
Increased Backpressure: A sudden increase in system pressure may result from particulate matter in the mobile phase or samples. Always filter mobile phases through 0.45 μm membranes and centrifugate or filter sample solutions before injection. [2] [7]
Poor Resolution Between Peaks: If resolution between this compound and closely eluting impurities falls below 2.0, adjust the gradient profile by decreasing the organic solvent strength during the critical elution period. Alternatively, consider using a column with different selectivity (C8 vs C18) or smaller particle size. [6] [7]
Sensitivity Issues: For detection of low-level impurities near the LOQ, ensure the detection wavelength is set at the maximum absorbance (295 nm) and consider increasing the injection volume if system pressure allows. For UPLC-MS methods, optimize the ionization parameters and consider using a higher concentration sample solution. [4]
The HPLC and UPLC-MS methods detailed in these application notes provide robust, reliable, and reproducible approaches for the quantification of this compound and its related substances in pharmaceutical dosage forms. The validated methods demonstrate excellent specificity, accuracy, precision, and linearity across the specified concentration ranges, fulfilling regulatory requirements for pharmaceutical quality control. [2] [7] [4]
The stability-indicating capability of these methods has been comprehensively demonstrated through forced degradation studies, making them suitable for monitoring drug product stability throughout its shelf life. The advancement from conventional HPLC to UPLC-MS techniques has significantly improved the sensitivity and efficiency of impurity profiling, enabling detection and characterization of trace-level degradants. [4]
These methods provide pharmaceutical scientists with powerful analytical tools for ensuring the quality, safety, and efficacy of this compound-containing drug products throughout development and commercial manufacturing.
Dipyridamole is a widely used antiplatelet agent with additional applications in cardiac imaging and emerging therapeutic areas. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability, making its oral bioavailability heavily dependent on dissolution behavior in the gastrointestinal tract. The pH-dependent solubility of this compound presents significant challenges for formulation scientists, particularly given the physiological variations in gastrointestinal pH and the impact of acid-reducing medications. This document provides detailed experimental protocols and application notes for evaluating this compound stability and solubility in gastrointestinal fluids, enabling researchers to develop optimized formulations with enhanced bioavailability.
This compound is a weak base with a pKa of 6.4 that exhibits pronounced pH-dependent solubility:
This solubility profile creates significant challenges for consistent oral bioavailability, as the drug may dissolve in the stomach but precipitate upon entering the higher pH environment of the small intestine [3]. The average absolute oral bioavailability ranges from 11% to 44% (mean: 27 ± 5.5%), demonstrating high inter-individual variability that correlates with gastrointestinal pH variations [1].
The clinical performance of this compound is significantly affected by its biopharmaceutical properties. When administered with acid-reducing agents like famotidine, systemic exposure to this compound from conventional formulations decreases by approximately 53% [4]. This underscores the importance of understanding and controlling this compound's behavior in gastrointestinal fluids to ensure consistent therapeutic efficacy.
Table 1: this compound Solubility Profile Across Physiological pH Range
| pH Condition | Solubility (μg/mL) | Physiological Correlation | Formulation Implication |
|---|---|---|---|
| pH 1.2 (Fastric) | High solubility | Gastric environment under normal acid secretion | Optimal region for dissolution |
| pH 3.3 | Moderate solubility | Transition zone | Precipitation risk begins |
| pH 6.8 | ~5 μg/mL | Intestinal environment | Significant precipitation risk |
| pH >7.0 | Very low solubility | Distal intestinal environment | Minimal drug dissolution |
Experimental studies have quantified this compound's solubility profile across the physiological pH range. The relationship between pH and solubility follows an exponential decay pattern, with solubility declining dramatically as pH increases from gastric to intestinal conditions [1]. This profile directly correlates with the supersaturation and precipitation behavior observed in vivo when this compound transitions from the stomach to the small intestine [3].
Table 2: Experimental Solubility Data for this compound
| Study Reference | Experimental Model | Key Solubility Findings | Inter-Subject Variability |
|---|---|---|---|
| [5] | Human ileostomy fluids | High variability in solubility correlated with buffer capacity and pH | Significant inter-subject variability observed |
| [1] | pH-controlled media | Exponential decrease in solubility with increasing pH: 5 μg/mL at pH 7.0 | Not applicable |
| [3] | GIS dissolution | 7-15 fold supersaturation in intestinal compartments at gastric pH 2.0 | Precipitation varied from 45.2% to 9.3% based on gastric pH |
To determine the equilibrium solubility of this compound in biorelevant gastrointestinal media simulating fasted and fed states.
To evaluate this compound dissolution and precipitation behavior under dynamic conditions simulating gastrointestinal transit.
Diagram 1: GIS Experimental Workflow for this compound Dissolution Testing
Program peristaltic pumps to simulate different gastric emptying profiles:
Parameters should be selected to represent physiological fasting conditions, with total gastric emptying times of 60-120 minutes.
To formulate and evaluate sustained-release matrix tablets containing pH modifiers to maintain this compound solubility throughout gastrointestinal transit.
The incorporation of acidic pH modifiers into sustained-release formulations represents a successful strategy to maintain this compound solubility throughout gastrointestinal transit. Experimental studies have demonstrated that fumaric acid at 20% w/w concentration provides the most effective and sustained pH modulation, resulting in complete drug release over 12 hours compared to less than 40% from unmodified matrices [1]. The mechanism involves creating and maintaining an acidic microclimate within the hydrated polymer matrix, preventing precipitation of the weak base drug as it traverses the higher pH intestinal environment.
Table 3: Comparison of Formulation Approaches for this compound
| Formulation Approach | Mechanism of Action | Advantages | Limitations |
|---|---|---|---|
| Microenvironmental pH Modification [1] | Acidic excipients maintain low local pH | Sustained release, reduced food effects | Potential for rapid leaching of modifiers |
| Gastroretentive Systems [6] | Prolonged gastric retention maximizes dissolution | Enhanced bioavailability for weak bases | Variable gastric emptying in patients |
| Nanosuspensions [7] | Increased surface area for dissolution | Improved saturation solubility, rapid onset | Physical stability challenges |
| Nanoemulsions [8] | Lipid solubilization enhances permeability | Bypass pH-dependent dissolution, lymphatic uptake | Complex manufacturing process |
Floating mini-matrix tablets designed for gastroretention have demonstrated successful prolongation of gastric residence time to up to 6 hours in human subjects, with corresponding >90% drug release over 12 hours [6]. This approach leverages this compound's favorable solubility at gastric pH by extending exposure to the dissolution-enhancing acidic environment, effectively overcoming the limitations of conventional immediate-release formulations in hypochlorhydric patients.
Advanced computational methods enable rational screening of precipitation inhibitors for this compound formulations. Molecular dynamics simulations can predict the efficacy of polymeric inhibitors by quantifying their disruption of π-π interactions between this compound molecules in aqueous environments [7]. Polymers such as Soluplus, Poloxamer 188, and HPMC can be evaluated in silico before experimental validation, significantly reducing development time and resources.
Physiologically Based Pharmacokinetic modeling integrates this compound's physicochemical properties with physiological parameters to simulate in vivo performance across different patient populations. These models can predict the impact of gastrointestinal pH variations, gastric emptying patterns, and formulation factors on systemic exposure, supporting formulation development and clinical trial design [7].
Diagram 2: PBPK Modeling Approach for Predicting this compound Performance
The stability and solubility of this compound in gastrointestinal fluids present significant challenges that can be overcome through appropriate formulation strategies. The protocols outlined in this document provide comprehensive methodologies for evaluating this compound behavior under physiologically relevant conditions. Experimental evidence demonstrates that microenvironmental pH modification and gastroretentive systems represent the most promising approaches for optimizing this compound bioavailability, particularly in patients with reduced gastric acidity. Integration of advanced in vitro models such as GIS with computational prediction tools enables more efficient development of robust this compound formulations with consistent therapeutic performance across diverse patient populations.
The headache associated with dipyridamole is a direct pharmacological effect, not an allergic reaction. The primary mechanism involves the dilation of large cerebral arteries [1].
This compound induces headache through a multi-step pathway, which can be summarized as follows:
This vasodilation is time-linked to headache onset [1]. Interestingly, the arterial dilation often outlasts the headache itself, suggesting other factors like initial trigeminovascular activation may be involved [1].
The main strategy for mitigating this side effect is dose initiation and titration. The table below summarizes key findings from clinical studies.
| Study Design | Titration Protocol | Key Findings & Efficacy |
|---|---|---|
| Randomized, double-blind, placebo-controlled [2] | Reduced Dose Group: Placebo (days 1-4), then once-daily ASA+MR-DP at bedtime (days 5-14), then twice-daily (days 15-28). | Significantly fewer headaches in reduced-dose group vs. regular-dose during days 5-14. Lower dropout rate due to headache [2]. |
| Pilot study; randomized [3] | Titration Group: ASA only (morning) and ASA+DP (evening) for 5 days, then standard twice-daily for 9 days. | Fewer patients had headaches >2 days (11% vs. 24%). Cumulative headache days were more than twice as high in the standard group [3]. |
| Prospective cohort study [4] | Titrated Initiation: ASA-ERDP once daily for 1 week, then twice daily. If headache occurred, dose was reduced and then gradually increased. | Tolerance was achieved in 97% of patients (124/128). Only 3.1% discontinued therapy due to headache. History of headache was the only factor predicting initial intolerance [4]. |
A critical pharmacological characteristic is the rapid development of tolerance. One study found that 72% of healthy volunteers reported headache on the first day of this compound administration, but this figure dropped sharply to 30-40% by the second day and to only 3% by the fourth and fifth days of treatment [5]. This rapid tolerance development is a key point for patient counseling and study design.
For a clinical trial setting, you can implement a standardized dose-titration protocol to improve tolerability.
Methodology Details:
The evidence strongly supports that a titrated initiation of this compound, coupled with proactive patient education, is a highly effective strategy for managing initial headaches and ensuring long-term treatment compliance.
Dipyridamole is a weak base (pKa ~6.4), which results in high solubility in acidic environments but very low solubility at neutral or basic pH [1] [2]. This leads to a significant risk of precipitation when the drug transitions from the stomach to the higher pH of the intestine, impairing absorption and bioavailability [1].
The diagrams below illustrate this pathway and the strategies to overcome it.
Diagram 1: pH-Dependent Absorption Pathway of this compound
To ensure consistent absorption, strategies focus on maintaining a local acidic microclimate or controlling drug release.
Diagram 2: Formulation Optimization Strategies
| Strategy | Mechanism | Key Components/Examples | Effect on Release/Absorption |
|---|---|---|---|
| Micro-environmental pH Modifiers [2] | Incorporates acidic excipients into the matrix to create a local acidic environment around the drug. | Fumaric acid, Citric acid, Succinic acid (20% w/w Fumaric acid with HPMC K15M shown effective). | Promotes pH-independent sustained release; prevents precipitation in intestinal pH. |
| Buffered Extended-Release Formulations [3] | An extended-release core includes an acid (e.g., tartaric acid) to provide an acidic microclimate in the intestine. | Tartaric acid core, film coating. | Ensures continued dissolution and absorption in the intestine, mitigating the impact of high gastric pH. |
| Lipid-Based Nanosystems [4] | Nanoemulsions enhance solubility and permeability, bypassing pH-dependent dissolution. | Oleic acid (oil), Tween 80 (surfactant), Ethanol (co-surfactant). | Improves drug penetration (e.g., topical for psoriasis); potential for enhanced oral bioavailability. |
Different experimental models are used to study and predict the in vivo performance of this compound formulations.
| Model Type | Core Principle | Key Parameters Measured | Application for this compound |
|---|---|---|---|
| Gastrointestinal Simulator (GIS) [1] | Dynamic, multi-compartmental system simulating stomach, duodenum, and jejunum with controlled fluid transfer and pH. | Real-time drug concentration in each compartment; impact of gastric emptying kinetics (First-order, Weibull) on dissolution. | Evaluates how gastric emptying patterns affect dissolution and potential precipitation. |
| pH-Modulated Caco-2 Model [5] | Cell-based permeability model where the pH of the apical (donor) compartment is controlled to mimic various gastric conditions. | Apparent permeability (Papp); drug transport across the monolayer. | Predicts pH-dependent absorption changes under normal, low, or elevated gastric acidity. |
| Canine Pharmacokinetic Model [6] | Uses beagle dogs with drug-induced modulation of gastric pH (e.g., Famotidine to increase pH, Pentagastrin to decrease it). | Pharmacokinetic parameters: AUC, Cmax, Tmax. | Screens formulations for their ability to overcome pH-dependent absorption; correlates in vitro dissolution with in vivo exposure. |
The diagram and steps below detail the GIS protocol based on the research.
Diagram 3: GIS Experimental Workflow for Dissolution Testing
System Setup & Calibration [1]
Initialize Compartments [1]
Run Experiment & Sampling [1]
Sample Analysis [1]
Q1: Why does this compound absorption decrease in elderly patients or those taking antacids? This is primarily due to elevated gastric pH (a condition often referred to as hypochlorhydria or achlorhydria) [3] [7]. This compound requires an acidic environment to dissolve. When stomach pH is high, the drug doesn't dissolve properly before emptying into the intestine, leading to significantly reduced and more variable absorption [7] [6].
Q2: How do I test my formulation against pH variability? The pH-modulated canine model is a robust in vivo method. It involves:
Q3: What is the most critical factor when developing a sustained-release matrix for this compound? Beyond the standard polymer selection (e.g., HPMC grade), the incorporation of a micro-environmental pH modifier is critical [2]. Without it, the sustained-release drug will be exposed to intestinal pH for a prolonged period, leading to precipitation within the matrix and failed release. The pH modifier must be selected and dosed to last the entire release period.
Q4: Our in vitro dissolution looks good, but in vivo performance is poor. What could be wrong? This is a classic issue with pH-dependent drugs. Your dissolution test was likely performed in a conventional, single-vessel apparatus with constant, low pH. To be predictive, use a biopredictive dissolution method like the GIS or a two-stage model (e.g., 2 hours at pH 1.2, then transfer to pH 6.8) that mimics the transition from stomach to intestine. This can reveal precipitation not seen in simple tests [1] [5].
| Factor | Mechanism & Impact | Experimental Strategies & Solutions |
|---|---|---|
| Gastric Emptying | Faster emptying reduces gastric dissolution time, creating higher supersaturation in intestine and increasing precipitation risk [1]. | Use dynamic models (Transfer, GIS) to simulate different emptying rates [2] [3]. Consider Weibull kinetics for more physiologically accurate profiles [2]. |
| Supersaturation | Primary driver. As solution moves from stomach (pH ~1.2-2) to intestine (pH ~6.8), drug solubility plummets, creating a supersaturated state that is inherently unstable [2] [4]. | Use biorelevant media (FaSSGF, FaSSIF). For a 200 mg dose, use concentrated intestinal media (e.g., 1.5x or 2x FaSSIF) to increase solubilizing capacity [5]. |
| Dose & Volume | Higher drug dose in standard media volume leads to higher supersaturation. Low intestinal fluid volume cannot adequately dissolve the dose [5] [1]. | Increase dose to clinically relevant levels (e.g., 200 mg) in predictive tests. Ensure sufficient volume in intestinal compartment (e.g., 500-750 mL total) [5]. |
| Formulation | Standard immediate-release (IR) formulations offer no protection against precipitation in the gut [5]. | Investigate Lipid-Based Formulations (LBDDS) or Polymeric Precipitation Inhibitors (PPIs like HPMC, PVP) to stabilize the drug and delay precipitation [4]. |
For a standardized, two-stage, biorelevant dissolution test for a 200 mg dose of dipyridamole, you can follow this protocol, which is aligned with the efforts of the PQRI working group [5].
The workflow below outlines the key stages of this dynamic dissolution test.
Key Protocol Details:
To significantly enhance the predictiveness of your experiments, consider coupling them with computational modeling:
Understanding dipyridamole's mechanisms is crucial for predicting and managing its interactions in experimental systems.
Primary Mechanisms: this compound is a phosphodiesterase (PDE) inhibitor and also blocks the uptake and metabolism of adenosine [1] [2].
Key Experimental Consideration: The vasodilatory effect is competitively inhibited by methylxanthines (e.g., caffeine, theophylline) [1] [3]. For experiments involving this compound-induced vasodilation, it is critical to control for xanthine exposure in cell culture media or animal models to avoid false negative results [3].
The diagram below summarizes these primary mechanisms and the basis for key interactions.
The following table summarizes major drug interaction categories, which are essential for safety planning in translational research or when considering repurposing this compound.
| Interaction Category | Example Drugs | Mechanism / Rationale | Management / Recommendation |
|---|---|---|---|
| Anticoagulants & Antiplatelets | Warfarin, Heparin, Apixaban, Clopidogrel, Aspirin [4] [5] | Pharmacodynamic Synergy: Increased risk of bleeding/h hemorrhage [5]. | Avoid combination or monitor for bleeding closely. Aspirin-dipyridamole combo is approved but bleeding risk remains [4]. |
| Adenosine & Regadenoson | Adenosine, Regadenoson [5] [3] | Pharmacodynamic: this compound increases adenosine levels & effects; can profoundly potentiate cardiovascular effects [5] [3]. | Contraindicated or use with extreme caution. Avoid this compound for 2 days prior to regadenoson test [5]. |
| Xanthines & PDE Inhibitors | Caffeine, Theophylline, Riociguat [1] [5] | Pharmacodynamic Antagonism: Blocks vasodilatory effect. Additive vasodilation with riociguat can cause hypotension [1] [5]. | Contraindicated. For diagnostic tests, withhold for 12+ hours prior [3]. |
| P-glycoprotein/BCRP Inhibitors | Verapamil, Cyclosporine, Nelfinavir [6] [5] | Pharmacokinetic: May increase absorption and bioavailability of this compound, which is a P-gp/BCRP substrate [5]. | Monitor for increased this compound effects. |
Beyond its clinical uses, this compound has emerging research applications that leverage its mechanism of action.
1. Protocol: Potentiating Statin-Induced Cancer Cell Death This protocol is based on research showing this compound blocks a restorative feedback loop in the mevalonate pathway, synergizing with statins [6].
2. Protocol: Attenuating Fibrosis-Related Collagen Gene Expression this compound can inhibit TGF-β-induced collagen synthesis, suggesting utility in fibrosis research [7].
Q1: How should we control for xanthine interference in animal studies involving this compound? A: Standardize animal diets by using xanthine-free chow. Control water intake by providing only purified water, as regular tap water or bedding materials may contain variable contaminants. For cell culture, thoroughly screen media components and sera for xanthines [3].
Q2: Are there any known pharmacokinetic interactions that could affect experimental drug levels? A: Yes. This compound is highly protein-bound (~99%) and a substrate for P-glycoprotein and BCRP transporters [1] [5]. In vivo, it could potentially displace or be displaced by other highly protein-bound drugs. Its metabolism is hepatic, but it does not appear to be a major substrate for CYP450 enzymes [2].
Q3: What is the evidence for using this compound in peri-implantitis research? A: A 2025 study in a rat model showed that this compound treatment attenuated bone loss and reduced the expression of pro-inflammatory cytokines by suppressing macrophage M1 polarization [8]. This suggests a potential application in researching inflammatory bone-loss conditions.
For researchers, the primary hurdles in developing dipyridamole formulations stem from its inherent physicochemical properties. The table below summarizes these core challenges and the rationales behind them.
| Challenge | Underlying Cause & Rationale |
|---|---|
| Poor Aqueous Solubility | This compound is a weak base (pKa ~6.4) with pH-dependent solubility; it is practically insoluble in water and intestinal fluid, leading to low and variable oral bioavailability (average ~27%) [1] [2]. |
| Suboptimal Dosing Frequency | The combination product (aspirin + extended-release this compound) requires twice-daily (BID) dosing. Large-scale database analyses show adherence for once-daily (QD) regimens is 13.6% higher than for BID regimens in chronic-use cardiovascular medications [3]. |
| pH-Dependent Absorption | Gastric pH increases (due to aging, food, or medications like PPIs) dramatically compromise the dissolution and absorption of this weakly basic drug, leading to divergent clinical trial results and variable efficacy [1] [2]. |
Here are some advanced formulation strategies being explored to overcome these challenges, which can form the basis of your experimental troubleshooting.
Strategy 1: Nanonization for Solubility & Bioavailability Enhancement
Strategy 2: Microenvironmental pH Modulation for Sustained Release
Strategy 3: Topical Delivery via Nanoemulgel
The following diagram illustrates a modern, integrated workflow for formulation development, combining the strategies mentioned above with computational and modeling tools.
This workflow highlights the role of integrated modeling and experiments in modern drug development [4].
Here are some potential FAQs that directly address common researcher inquiries.
Q: Our in-vivo results for a sustained-release this compound tablet are highly variable. What could be the cause? A: The most likely cause is the drug's pH-dependent solubility. In patients with elevated gastric pH (due to age, diet, or concomitant medications), dissolution is severely limited. Consider reformulating your matrix with a microenvironmental pH modifier like fumaric acid to ensure consistent dissolution and release in the intestine [1] [2].
Q: We are developing a pediatric formulation. How can we improve compliance and efficacy? A: Focus on overcoming swallowing difficulties and low bioavailability. A dry nanosuspension that can be reconstituted is an excellent approach. It enhances solubility, allows for consistent dosing, and is easier for children to take than a pill. Using a PBPK (Physiologically Based Pharmacokinetic) model can help predict the right pediatric dose based on your formulation's performance data [4].
Q: Headaches are a common adverse effect in our clinical trial, leading to drop-outs. How can we manage this? A: Inform participants that headaches are a known, mechanism-based effect (linked to vasodilation and peak plasma concentrations) but that they are typically transient [6]. Clinical data shows incidence drops sharply after the first few days as tolerance develops. Preparing subjects for this can significantly improve adherence and reduce early withdrawals [6].
Here are answers to common technical questions about the dipyridamole protocol and the coronary steal phenomenon.
| Question | Answer & Troubleshooting Tip |
|---|---|
| What is the primary mechanism behind this compound-induced coronary steal? | This compound inhibits phosphodiesterase and adenosine deaminase, increasing cAMP/cGMP and adenosine [1]. This dilates arterioles in healthy vessels. In diseased anatomy, blood is "stolen" from stenotic areas, reducing collateral flow to ischemic tissue [2] [3]. |
| The stress test shows no flow redistribution. What could be wrong? | Verify patient anatomy. Coronary steal requires a specific condition: a collateral-dependent myocardial region supplied by a donor artery with a proximal stenosis [3] [4]. Without this, steal may not occur. Confirm stenosis severity in the donor vessel. |
| A patient experienced severe chest pain during the protocol. What actions should be taken? | This may indicate a positive test. Have aminophylline ready (as an adenosine receptor antagonist) to reverse this compound's effects [1]. Always ensure the test is conducted in a setting with full resuscitation capabilities. |
| How can I confirm that observed ischemia is due to coronary steal? | Use myocardial perfusion imaging (e.g., Thallium scan or contrast echocardiography) alongside the ECG. The hallmark is a visible reduction in perfusion to the collateral-dependent region during vasodilation compared to rest [1] [2]. |
This methodology is adapted from foundational experimental work for research purposes [3].
Objective: To experimentally reproduce the conditions for vasodilator-induced coronary steal. Key Principle: Create a scenario with a compromised vascular bed reliant on collateral flow from a donor artery that itself has a proximal stenosis.
Materials:
Workflow: The following diagram illustrates the critical steps and logical flow for establishing the experimental model of coronary steal.
The table below summarizes key quantitative findings from the seminal experiment that established the conditions for coronary steal [3].
Table: Hemodynamic and Flow Changes Following this compound Administration in an Experimental Model
| Parameter | Control Conditions | Post-Dipyridamole (1-1.5 mg/kg) | P-value & Significance |
|---|---|---|---|
| Flow in Ischemic Region (ml/min/g) | 0.19 | 0.14 | P = 0.05 (Significant decrease) |
| Flow in Non-ischemic Region (ml/min/g) | Baseline | ~4x Increase | — |
| ΣST Segment Elevation (mV) | 30.9 | 44.7 | P < 0.01 (Significant increase in ischemia) |
The core mechanism of coronary steal involves a pathological redistribution of blood flow during maximal vasodilation. The following diagram illustrates the hemodynamic principles in both normal and diseased states.
To summarize the critical takeaways:
Here are answers to specific issues you might encounter during analytical method development and validation for dipyridamole.
| Question | Common Challenges & Solutions |
|---|
| How to achieve baseline separation from impurities? | Challenge: Co-elution of this compound with its process-related impurities or degradation products [1]. Solutions: • Optimize Mobile Phase pH: Test buffers at different pH levels (e.g., pH 4.7 [1] and 7.0 [2]) to alter selectivity. • Adjust Organic Modifier: Use acetonitrile over methanol for better peak shape [3]. • Utilize Gradient Elution: Effective for resolving multiple impurities; a 30-minute runtime can separate six related substances [3]. | | How to improve detection sensitivity for trace analysis? | Challenge: Achieving low detection limits for cleaning validation or impurity quantification [2]. Solutions: • Advanced Instrumentation: UPLC with mass spectrometry (UPLC-Q-TOF-MS) offers lower quantitation limits [3]. • Fluorescence Detection (FLD): HPLC-DAD/FLD setups can provide enhanced sensitivity for specific applications [4]. | | How to ensure method stability-indicating capability? | Challenge: Demonstrating that the method can accurately quantify the drug and its degradation products [1]. Solutions: • Perform Forced Degradation Studies: Stress the sample under acidic, basic, oxidative, thermal, and photolytic conditions [1] [5]. A validated stability-indicating method shows no interference from degradation products [5]. | | How to validate method precision and accuracy for swab samples? | Challenge: Recovering this compound efficiently from manufacturing equipment surfaces with high precision [2]. Solutions: • Optimize Swab Solvent: Use a solvent like methanol to ensure the drug's solubility [2]. • Demonstrate Recovery: Spiking known concentrations onto the surface (e.g., stainless steel plates) should yield recoveries of 99% to 100% [2]. Method precision RSD should be ≤ 8.6% even at the LOQ level [2]. | | How to manage this compound's instability during analysis? | Challenge: this compound or co-formulated drugs like aspirin may degrade during the analytical process [4]. Solutions: • Control Temperature: Use a column oven (e.g., 35-45°C) for retention time stability [2] [1]. • Use Acidified Mobile Phase: Add 0.1-0.2% formic acid to improve peak shape and compound stability [4] [6]. • Monitor Degradation: In formulations with aspirin, also track salicylic acid formation [4]. |
For reliable results, you can adapt these successfully validated methods to your laboratory context.
This method is designed for the quantitative determination of this compound and its related impurities in pharmaceutical dosage forms [1].
Chromatographic Conditions:
Validation Highlights:
This method quantifies trace residues of this compound on manufacturing equipment surfaces [2].
Chromatographic Conditions:
Sample Preparation (Swab Extraction):
Validation Highlights:
The table below summarizes key parameters from validated methods for easy comparison.
| Method Parameter | Stability-Indicating HPLC [1] | Cleaning Validation HPLC [2] | UPLC-Q-TOF-MS for Impurities [3] |
|---|---|---|---|
| Column | YMC pack C8, 150 mm | Hypersil BDS C18, 150 mm | HSS T3 C18, 100 mm |
| Mobile Phase | Phosphate Buffer (pH 4.7) : ACN : MeOH | Phosphate Buffer (pH 7.0) : Methanol (30:70) | 1% Acetic acid (A) / Acetonitrile (B), Gradient |
| Flow Rate (mL/min) | 1.0 | 1.5 | 0.6 |
| Detection | UV, 295 nm | UV, 295 nm | MS & DAD, 200-400 nm |
| Linearity (r²) | 0.995 - 0.999 | 0.997 | Not Specified |
| LOQ | Not Specified (for impurities) | 0.124 μg/mL | LLOQ in ng/mL range |
| Accuracy (% Recovery) | 92.9 - 103.2% | ~99 - 100% | Established at 25%, 50%, 75% ULOQ |
When facing an issue, following a structured approach can help identify and resolve the problem efficiently. The diagram below outlines this process.
The table below summarizes the essential parameters for building a dipyridamole PBPK model, compiled from recent research.
| Parameter Category | Specific Parameter & Value | Significance for PBPK Modeling | Source / Experimental Context |
|---|
| Fundamental Drug Properties | • pKa: 6.4 [1] [2] • BCS Class: Class II (Low solubility, high permeability) [2] • Solubility: Poor in water & intestinal fluid; soluble in dilute acids [3] [2] | Core inputs for any PBPK model. Explains pH-dependent solubility, supersaturation, & precipitation risk in gut. | Characterized in formulation & dissolution studies [3] [1]. | | Critical Process Parameter | • Precipitation Rate Constant | A key adjustable parameter; values from two-phase in vitro experiments improve predictive performance [4]. | Mechanistic modeling of single- and two-phase in vitro experiments [4]. | | Experimental Conditions for In Vitro Data | • Dose: 200 mg (for meaningful precipitation studies) [1] • Gastric Medium: pH 1.2 - 2.0 [1] [2] • Intestinal Medium: pH 6.5 - 7.5, 2x FaSSIF [1] | Defines biorelevant conditions for generating in vitro dissolution data used as input for PBPK models. | PQRI consortium work on standardizing biorelevant dissolution [1]. |
Here are answers to frequently asked questions regarding challenges in this compound PBPK modeling.
Problem 1: The model fails to capture the clinical plasma concentration-time profile, especially at higher doses.
Problem 2: There is a mismatch between the initial bottom-up prediction and clinical PK data.
Problem 3: It is unclear how to design a biorelevant dissolution experiment to generate useful input for the PBPK model.
This protocol is adapted from the PQRI consortium work for a 200 mg dose of this compound [1].
The workflow for determining key parameters and their application in modeling is outlined below.
| Feature | Aspirin + Extended-Release Dipyridamole (ASA-ERDP) | Clopidogrel |
|---|---|---|
| Approved Indications | Secondary prevention of non-cardioembolic ischemic stroke/TIA [1]. | Reduce risk of MI and stroke in patients with ACS, history of MI, stroke, or peripheral arterial disease [2] [3]. |
| Mechanism of Action | Aspirin: Irreversibly inhibits COX-1, reducing thromboxane A2. This compound: Inhibits phosphodiesterase and adenosine deaminase, increasing cAMP and cGMP levels [1]. | Prodrug; its active metabolite irreversibly blocks the P2Y12 ADP receptor on platelets [3] [4]. | | Key Clinical Trial | ESPS-2, PROFESS [1] [5] | CAPRIE, PROFESS [4] [5] | | Efficacy in Stroke Prevention | Shown to reduce stroke risk vs. placebo; directly comparable to clopidogrel [1] [5]. | Shown to reduce cardiovascular event risk vs. aspirin; directly comparable to ASA-ERDP [4] [5]. | | PROFESS Trial: Recurrent Stroke | 9.0% over 2.5 years [5] | 8.8% over 2.5 years [5] | | Common Side Effects | Headache (due to vasodilation), dizziness, GI upset (nausea, diarrhea) [1]. | Bleeding, bruising, diarrhea, rash, stomach pain [6] [7] [8]. | | Dosing Frequency | Twice daily [1] [5] | Once daily [5] | | Cost | Lower-cost generic available [6] | Lower-cost generic available [6] |
The two regimens prevent platelet aggregation through distinct but complementary pathways.
The diagram below illustrates the platelet activation pathways and the specific targets of each drug.
The evidence for their use comes from several pivotal clinical trials.
ESPS-2 (European Stroke Prevention Study 2) [1]
Embolization Detection Trial [9]
When choosing between these regimens, several factors beyond pure efficacy come into play.
For researchers and clinicians, the choice between aspirin plus this compound and clopidogrel should be individualized:
| Outcome Measure | Number of RCTs & Participants | Relative Risk (RR) with 95% Confidence Interval (CI) | Conclusion |
|---|---|---|---|
| Recurrent Stroke [1] [2] | 6 RCTs (n=7,648) | RR 0.77 (95% CI 0.67 to 0.89) | A statistically significant 23% relative risk reduction with the combination therapy. |
| Composite Vascular Outcome (Stroke, MI, or Vascular Death) [1] [2] | 5 RCTs (n=7,612) | RR 0.85 (95% CI 0.76 to 0.94) | A statistically significant 15% relative risk reduction with the combination therapy. |
| Efficacy of Extended-Release Dipyridamole [1] [2] | 2 RCTs | Stroke: RR 0.76 (95% CI 0.65 to 0.89) Composite: RR 0.82 (95% CI 0.73 to 0.92) | The significant benefit was driven by trials using the extended-release formulation. |
The superior efficacy of the combination therapy arises from the synergistic effect of aspirin and this compound, which inhibit platelet aggregation through distinct but complementary biological pathways. The following diagram illustrates these mechanisms.
The diagram shows how the two drugs work together:
| Feature | Dipyridamole | Adenosine | Regadenoson |
|---|---|---|---|
| Mechanism of Action | Indirect; inhibits adenosine reuptake & metabolism [1] [2] | Direct, non-selective agonist of A1, A2A, A2B, A3 receptors [2] | Direct, selective A2A receptor agonist [2] |
| Dosing & Administration | 0.56 mg/kg IV infusion over 4 minutes [1] [3] | 140 μg/kg/min IV infusion over 4-6 minutes [3] [2] | Fixed 0.4 mg dose, IV bolus over 10 seconds [2] |
| Time to Peak Vasodilation | ~6.5 minutes after start of infusion [1] | 3-4 minutes after start of infusion [3] | ~70 seconds after bolus [3] |
| Duration of Effect | Long (half-life: 30-45 min) [1] [2] | Very short (half-life: <10 seconds) [2] | Intermediate (effect lasts ~2-3 min) [2] |
| Unadjusted Stress MBF (ml/min/g) | 2.81 ± 0.67 [4] [3] | 2.78 ± 0.61 [4] [3] | 3.58 ± 0.58 [4] [3] |
| Myocardial Perfusion Reserve (MPR) | 2.61 ± 0.57 [4] [3] | 2.7 ± 0.61 [4] [3] | 3.11 ± 0.63 [4] [3] |
| Common Side Effects | Dizziness, chest tightness, headache, abdominal pain [5] | Similar to this compound due to non-selective receptor activation [2] | Similar overall rate, but may cause less severe BP drop [6] [7] |
| Key Practical Consideration | Lower cost, but longer-lasting side effects [1] [8] | "Gold standard" vasodilation, requires continuous infusion due to short half-life [2] | Simplified, fixed-dose bolus; higher drug cost [8] [2] |
MBF: Myocardial Blood Flow; MPR: Myocardial Perfusion Reserve (ratio of stress MBF to rest MBF). Experimental data in the table is from a study of 15 healthy volunteers using quantitative Cardiovascular Magnetic Resonance (CMR) [4] [3].
The comparative data in the table above primarily comes from a controlled, head-to-head study. Here is a detailed breakdown of its protocol and further findings:
The fundamental difference between these agents lies in their mechanisms of action, which directly influence their efficacy and side-effect profiles. The following diagram illustrates the signaling pathways involved:
This diagram highlights why regadenoson offers a superior safety and tolerability profile. Its selective action on the A₂ₐ receptor mediates the desired coronary vasodilation, while avoiding activation of the A₁, A₂բ, and A₃ receptors linked to adverse effects like AV block and bronchospasm [2]. In contrast, adenosine and the endogenous adenosine elevated by this compound act on all receptor subtypes non-selectively [2].
For researchers and drug development professionals, the key takeaways are:
The following table consolidates key quantitative findings from pivotal animal studies on this synergistic interaction.
| Study Model | Treatment Groups | Key Outcome: Infarct Size (% of Area at Risk) | Statistical Significance (P-value) | Proposed Synergistic Mechanism |
|---|---|---|---|---|
| Rat Myocardial I/R Injury [1] [2] | Control | 34.0 ± 2.8% | — | Activation of Akt/eNOS and increased adenosine bioavailability [1] [2] [3]. |
| Atorvastatin (2 mg/kg) alone | 33.1 ± 2.1% | Not Significant (vs. Control) | ||
| Dipyridamole (6 mg/kg) alone | 30.5 ± 1.5% | Not Significant (vs. Control) | ||
| Atorvastatin + this compound | 12.2 ± 0.5% | < 0.001 (vs. all other groups) | ||
| Rat Myocardial I/R Injury [4] | Control (Vehicle) | ~45% (estimated from bar graphs) | — | Augmented phosphorylation of Akt, eNOS, ERK 1/2, and CREB [4]. |
| Simvastatin (10 mg/kg) alone | ~25% (estimated from bar graphs) | Significant (vs. Control) | ||
| Simvastatin + this compound + Low-dose Aspirin | ~15% (estimated from bar graphs) | Significant (vs. Simvastatin alone) | ||
| Mouse Cerebral I/R Injury [5] | Control (Vehicle) | ~50 mm³ (estimated from bar graphs) | — | Increased cerebral blood flow in an eNOS-dependent manner [5]. |
| Simvastatin (1 mg/kg) alone | No protection | Not Significant (vs. Control) | ||
| This compound (30 mg/kg) alone | No protection | Not Significant (vs. Control) | ||
| Simvastatin + this compound | ~23 mm³ (estimated from bar graphs) | Significant (vs. Control and individual treatments) |
The synergistic protective effect is primarily mediated through an adenosine and nitric oxide (NO) signaling cascade, which can be visualized as follows:
The diagram illustrates the central synergy mechanism: statins increase adenosine production, while This compound blocks its cellular reuptake, leading to elevated interstitial adenosine levels. This amplifies the downstream activation of protective Akt and eNOS pathways [1] [4] [5].
To evaluate the efficacy of the this compound-statin combination, researchers typically employ standardized in vivo models of ischemia-reperfusion (I/R) injury. The core workflow is consistent, with variations in the specific organ studied.
Key Methodological Details:
The table below summarizes the outcomes for key vascular events from a 2008 meta-analysis comparing aspirin plus dipyridamole versus aspirin alone [1].
| Outcome Measure | Number of Trials & Patients | Relative Risk (RR) with Aspirin + this compound vs. Aspirin Alone | Statistical Significance |
|---|---|---|---|
| Stroke (alone) | Multiple RCTs (Systematic Review) | RR 0.77 (95% CI 0.67 to 0.89) | Statistically significant |
| Composite Endpoint (Stroke, MI, or Vascular Death) | Multiple RCTs (Systematic Review) | RR 0.85 (95% CI 0.76 to 0.94) | Statistically significant |
| Studies using Extended-Release this compound (Composite Endpoint) | Subset analysis | RR 0.82 (95% CI 0.73 to 0.92) | Statistically significant |
| Studies using Immediate-Release this compound (Composite Endpoint) | Subset analysis | RR 0.95 (95% CI 0.75 to 1.19) | Not statistically significant |
For researchers, understanding the design of the underlying trials is critical for evaluating the data.
ESPS-2 Trial Design [2]:
2008 Meta-Analysis Protocol [1]:
This compound exerts its antiplatelet and vasodilatory effects through two primary mechanisms, which are illustrated in the diagram below.
The diagram above shows the core pathways. Key experimental evidence for the anti-fibrotic mechanism comes from an in vitro study on renal fibroblasts [3]:
The following table places this compound in context with other common antiplatelet agents used for vascular prevention, based on ratings and key information from the search results [4] [5].
| Drug / Combination | Common Indications | User Rating (out of 10) | Key Considerations |
|---|---|---|---|
| Aspirin + this compound | Secondary stroke/TIA prevention [2] [5] | 6.8 [5] | More effective than aspirin alone for stroke prevention; headache is a common side effect [1] [2]. |
| Aspirin (alone) | Pain/fever, anti-inflammatory, CV risk reduction [4] | 7.8 [4] | Over-the-counter, lower cost; basis for comparison in many trials [1] [4]. |
| Clopidogrel | Secondary stroke/MI prevention, ACS [5] | 7.2 [5] | Comparable to aspirin+this compound for stroke prevention; once-daily dosing [2]. |
| Warfarin (Anticoagulant) | Venous thrombosis, embolic prevention (e.g., mechanical valves) [4] | 7.9 [4] | Used with this compound as adjunct for mechanical heart valves; requires frequent INR monitoring [2]. |
The body of evidence supports the use of the aspirin and extended-release this compound combination for secondary prevention of vascular events, particularly stroke, in patients with a history of TIA or ischemic stroke. Its efficacy is superior to aspirin monotherapy and comparable to clopidogrel [1] [2]. Beyond its established antiplatelet action, emerging research points to direct anti-fibrotic mechanisms via the cAMP-Epac pathway, suggesting potential therapeutic applications beyond cardiovascular medicine [3].
| Trial (Population) | Comparison Groups | Key Efficacy Outcomes | Key Safety Outcomes |
|---|
| ESPS-2 (n=6,602; prior stroke or TIA) [1] [2] | 1. ASA + MR-dipyridamole 2. ASA 3. MR-dipyridamole 4. Placebo | Stroke Risk vs Placebo: • ASA+MR-dip: RR 0.76 (95% CI 0.63-0.93) • ASA: RR 0.82 (95% CI 0.69-0.98) • MR-dip: RR 0.84 (95% CI 0.72-0.99) [1] [2] [3]
Combination vs ASA monotherapy: Reduced risk of stroke (RR 0.76) and vascular events [1]. | Bleeding vs Placebo: • Bleeding rates higher in groups containing aspirin (ASA: 8.2%; ASA+MR-dip: 8.7%) vs non-aspirin groups (MR-dip: 4.7%; Placebo: 4.5%) [2]. • Headache was a common adverse event with this compound [3]. | | ESPRIT (n=2,736; stroke or TIA of arterial origin) [1] [3] | ASA + this compound vs ASA | Primary Composite Outcome (vascular death, stroke, MI, or major bleeding): HR 0.80 (95% CI 0.66-0.98), favoring the combination [1]. | No significant difference in major bleeding rates between groups [3]. Higher discontinuation rate in the combination group, largely due to headache [3]. | | PRoFESS (n=20,332; prior ischemic stroke) [1] | ASA + MR-dipyridamole vs Clopidogrel | Recurrent Stroke: No significant difference (HR 1.01; 95% CI 0.92-1.11) [1].
Secondary Outcomes: • Less new/worsening congestive heart failure with ASA+MR-dip (HR 0.78) • More intracranial hemorrhage with ASA+MR-dip (HR 1.42) [1]. | - | | Network Meta-Analysis (Non-cardioembolic stroke or TIA) [4] | Compares multiple antiplatelet regimens | Serious Vascular Events vs ASA: • ASA+MR-dip: RRNMA-adj 0.83 (95% CI 0.74-0.94) • Clopidogrel: RRNMA-adj 0.88 (95% CI 0.78-0.98) [4].
Net clinical benefit was similar for clopidogrel and ASA+MR-dip [4]. | Major Bleeding: Clopidogrel caused significantly less major bleeding than ASA+MR-dip [4]. |
Here is a summary of the methodologies used in the key clinical trials cited above.
The efficacy of this compound stems from its dual mechanism of action, and the major clinical trials are logically connected, as visualized in the diagrams below.
This compound's Dual Antiplatelet Mechanism
Evolution of Key Clinical Evidence
The core difference between these agents lies in their molecular targets within the platelet activation cascade. The diagram below illustrates their distinct signaling pathways.
This mechanistic divergence translates into distinct pharmacological profiles, as summarized in the table below.
| Feature | This compound | Clopidogrel | Prasugrel | Ticagrelor |
|---|---|---|---|---|
| Drug Class | Phosphodiesterase (PDE) inhibitor [1] [2] | Thienopyridine (P2Y12 inhibitor) [1] | Thienopyridine (P2Y12 inhibitor) [1] | Triazolopyrimidine (P2Y12 inhibitor) [1] |
| Primary Mechanism | Increases intracellular cAMP & cGMP, inhibiting platelet aggregation and causing vasodilation [1] [2] | Irreversible ADP receptor antagonist (prodrug) [1] | Irreversible ADP receptor antagonist (prodrug) [1] | Reversible ADP receptor antagonist (active drug) [1] |
| Metabolism & Genetics | Minimal CYP450 involvement [2] | CYP450-dependent (CYP2C19, CYP3A4); efficacy reduced in CYP2C19 LOF carriers [1] [3] | CYP450-dependent; not affected by CYP2C19 LOF alleles [1] [3] | CYP450-dependent; not affected by CYP2C19 LOF alleles [3] |
| Onset of Action | ~24 minutes (oral) [1] | 2–8 hours [1] | 30 minutes–4 hours [1] | 30 minutes–4 hours [1] |
| Half-Life | 10–12 hours [2] | ~8 hours [4] | N/A (Irreversible binder) | ~7 hours (1–2x daily dosing) [4] |
A 2025 Bayesian network meta-analysis of 61,281 patients with minor stroke or TIA provides direct comparative data on dual antiplatelet therapies (DAPT) [5] [6]. The key outcomes are summarized below.
| Therapy Regimen | Recurrent Stroke Prevention | Risk of Any Bleeding | Key Considerations & Patient Profile |
|---|---|---|---|
| This compound + Aspirin | Comparable to other DAPTs; no significant difference in mortality or major vascular events [5] [6]. | Not significantly different from aspirin alone; significantly lower than Ticagrelor + Aspirin [5] [6]. | A well-established option with a favorable bleeding profile. Off-label for stroke in the U.S. [2]. |
| Ticagrelor + Aspirin | More effective than Clopidogrel + Aspirin in preventing recurrent stroke and major vascular events at 90 days [5] [6]. | Higher risk of any bleeding and mild bleeding compared to Clopidogrel + Aspirin and this compound + Aspirin [5] [6]. | Superior efficacy in low-bleeding-risk patients or those with CYP2C19 LOF alleles. Carries risk of dyspnea [1] [3]. |
| Clopidogrel + Aspirin | Less effective than Ticagrelor + Aspirin [5] [6]. | Lower bleeding risk than Ticagrelor + Aspirin, but higher than aspirin monotherapy [5] [6]. | Efficacy is compromised in ~30% of patients who are CYP2C19 LOF carriers [3]. |
To critically evaluate the comparative data, understanding the underlying clinical trial designs is essential.
Network Meta-Analysis Methodology: The 2025 comparative data comes from a Bayesian network meta-analysis [5] [6].
Landmark Stroke Prevention Trial: The foundational evidence for this compound-aspirin combination comes from the ESPS-2 (European Stroke Prevention Study 2) trial [2].
Personalized Medicine and Pharmacogenomics: A major drawback of clopidogrel is its variable activation due to CYP2C19 loss-of-function (LOF) alleles [3]. For R&D, this highlights the value of developing agents like prasugrel and ticagrelor, which are not susceptible to this genetic variation, ensuring more consistent platelet inhibition [3]. Genotype-guided strategies (e.g., escalating LOF carriers to ticagrelor or de-escalating non-carriers to clopidogrel) are active areas of research to optimize the benefit-risk ratio [3].
Bleeding Risk Management: The consistent signal of higher bleeding with more potent regimens like ticagrelor + aspirin is a critical safety concern [5] [6]. Research into dose optimization has shown that low-dose antiplatelet therapy can reduce bleeding risk while maintaining efficacy for stroke prevention [7]. This underscores the need for R&D to focus not only on efficacy but also on strategies to mitigate toxicity, such as exploring lower doses or shorter durations of intense DAPT.
The Triple Therapy Lesson: Research into intensifying therapy beyond two agents has demonstrated clear boundaries. The TARDIS trial found that triple antiplatelet therapy (aspirin, clopidogrel, and this compound) did not reduce recurrent stroke or TIA severity but significantly increased major bleeding, indicating that this approach is not viable for clinical practice [8].
The choice between this compound-based and newer antiplatelet regimens is not a matter of superiority but of matching the drug profile to the patient's risk. Key considerations include:
| Therapy | Indication | Key Evidence & Effect Size | Safety Profile |
|---|---|---|---|
| ASA + ER-Dipyridamole | Secondary prevention of non-cardioembolic ischemic stroke or TIA [1] [2] [3] | ESPS-2 & ESPRIT: Significant risk reduction vs. aspirin alone. Relative Risk Reduction (RRR) for stroke: 23.1% (ESPS-2), composite vascular events: 20% (ESPRIT) [2] [4] | Similar bleeding risk to aspirin alone in meta-analyses; higher rates of discontinuation due to headache [2] [4] [5]. |
| Dipyridamole + Clopidogrel | Secondary prevention in aspirin-intolerant patients with complex history (e.g., post-MI with prior stroke) [6] [7] | Nationwide Case-Control Study: No additional survival benefit or reduction in recurrent stroke vs. clopidogrel alone. Hazard Ratio (HR) for survival: 0.98 (95% CI, 0.84–1.15) [6] [7] | No significant difference in bleeding events (intracerebral hemorrhage, GI bleeding) compared to clopidogrel monotherapy [6] [7]. |
| This compound-based Triple Therapy (added to Aspirin + Clopidogrel) | Secondary prevention in high-risk patients (e.g., post-MI with prior stroke) [8] | Nationwide Study: Did not improve long-term survival; associated with increased cumulative intracerebral hemorrhage rate (log-rank p = 0.0026) [8] | Significantly increased risk of major bleeding, particularly intracerebral hemorrhage, without efficacy benefit [8]. |
To support your research and development, here is a deeper look into the foundational clinical trials and their methodologies.
ESPS-2 (The Second European Stroke Prevention Study)
ESPRIT (European/Australasian Stroke Prevention in Reversible Ischaemia Trial)
This compound's efficacy is rooted in its dual-pathway antiplatelet activity, which is distinct from other common antiplatelet drugs. The following diagram illustrates its mechanism and how it informs clinical decision-making.
The evidence strongly supports that the aspirin plus extended-release this compound combination is superior to aspirin monotherapy for long-term secondary stroke prevention [2] [4] [5]. However, its role in modern regimens is often as an alternative to clopidogrel, as the PRoFESS trial found the two strategies to be largely equivalent in preventing recurrent stroke [1] [3].
Conversely, adding this compound to clopidogrel (or to DAPT) is not recommended. Robust real-world evidence shows no additional benefit and signals a potential for harm, including an increased risk of intracranial hemorrhage with triple therapy [6] [7] [8].
The following diagram illustrates the cellular pathways through which dipyridamole exerts its antiplatelet and vasodilatory effects.
The established uses of this compound are backed by several key clinical trials.
A foundational meta-analysis demonstrated the benefit of combining this compound with warfarin [1].
The efficacy of this compound plus aspirin (ASA-ERDP) is primarily based on the ESPS-2 and ESPRIT trials [2] [3].
Recent meta-analyses have compared the this compound-aspirin combination to other dual antiplatelet therapies (DAPT), such as clopidogrel-aspirin, particularly in patients with minor stroke or TIA.
| Regimen | Efficacy vs. Aspirin | Safety (Bleeding Risk) |
|---|---|---|
| Aspirin + this compound | Reduces recurrent stroke and vascular events [2] [4]. | Bleeding risk not significantly different from aspirin alone [5] [4] [6]. |
| Aspirin + Clopidogrel | Effective in reducing recurrent ischemic stroke, especially when initiated early (<24h) for short-term use (e.g., 21-30 days) [4]. | Increases risk of major bleeding, particularly with long-term use [4]. |
| Aspirin + Ticagrelor | More effective than clopidogrel-aspirin in preventing recurrent stroke and major vascular events at 90 days [5] [6]. | Associated with an increased risk of any bleeding and mild bleeding compared to other regimens [5] [6]. |
The table below summarizes key quantitative findings from a 2023 preclinical study that investigated dipyridamole's effect on in-stent restenosis in a rabbit model. All subjects received standard dual antiplatelet therapy (DAPT), with the treatment group receiving an additional oral dose of this compound (2.5 mg/kg/day) [1] [2].
| Experimental Cohort | Key Efficacy Endpoints | Control Group Results | This compound Group Results | P-value |
|---|---|---|---|---|
| Non-Atherosclerotic Rabbits [1] [2] | Maximal Neointimal (NI) Volume (%) | 14.7 ± 0.8% | 12.5 ± 0.4% | p = 0.03 |
| Optimally Healed Stent Struts (%) | 37.8 ± 2.8% | 54.6 ± 2.5% | p < 0.0001 | |
| Neointimal Smooth Muscle Cell (SMC) Content (relative reduction) | -- | 44.6% reduction | p = 0.045 | |
| Atherosclerotic Rabbits [1] [2] | Maximal Neointimal (NI) Volume (%) | 15.2 ± 1.0% | 16.9 ± 0.8% | p = 0.22 (NS) |
| Optimally Healed Stent Struts (%) | 68.3 ± 4.1% | 78.7 ± 2.5% | p = 0.02 |
Key findings from this data include:
The following workflow outlines the key methods from the 2023 rabbit model study, providing a template for replication and validation [1] [2].
This compound is believed to reduce restenosis through a multi-targeted mechanism. The following diagram illustrates the primary signaling pathways involved in its effect on vascular smooth muscle cells, based on in vitro findings from the same study [1] [3] [2].
To effectively position this research, it's important to understand its place in the broader field.
Clinical Translation Gap: The promising data comes from a controlled animal model. The attenuated effect of this compound in atherosclerotic rabbits highlights a significant challenge for clinical application in patients, who almost universally have atherosclerotic disease [1]. The authors conclude that clinical trials are warranted to evaluate efficacy in humans [1] [2].
Alternative Local Delivery Approach: Another study investigated a different approach using local perivascular sustained delivery of this compound in a porcine model. Despite achieving sufficient tissue drug levels, this method was ineffective in inhibiting neointimal hyperplasia, suggesting that the route of administration is critical [4].
Rabbit Model Relevance: The rabbit model used in the primary study is considered highly translational for this research. Rabbit models are often chosen over smaller rodents because they have a lipid metabolism more similar to humans and their larger vessel size allows for the use of human coronary stents and clinical imaging tools like OCT [5].
Irritant